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  • Product: 2-(6-Chloro-pyridazin-3-yloxy)-ethanol
  • CAS: 122913-80-8

Core Science & Biosynthesis

Foundational

2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS 122913-80-8): A Privileged Bifunctional Scaffold in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the availability of versatile, bifunctional building blocks. 2-(6-Chloro-pyridazin-3-yloxy)-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the availability of versatile, bifunctional building blocks. 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) represents a highly strategic scaffold. Featuring an electron-deficient pyridazine core, a reactive C6-halogen, and a flexible C3-hydroxyethyl ether linkage, this molecule provides orthogonal handles for rapid pharmacophore diversification[1].

As a Senior Application Scientist, I have observed that this specific building block is instrumental in the synthesis of advanced kinase inhibitors, BH3 mimetics, and GPCR ligands. The pyridazine core acts as a superior bioisostere for phenyl or pyridine rings, offering two adjacent nitrogen atoms that serve as potent hydrogen-bond acceptors—a critical feature for anchoring molecules within the ATP-binding hinge region of kinases [3]. This whitepaper details the structural rationale, synthetic workflows, mechanistic applications, and validated protocols for utilizing this compound in drug development.

Physicochemical Profiling & Structural Rationale

The utility of 2-(6-chloro-pyridazin-3-yloxy)-ethanol stems from its unique physicochemical profile. The strong dipole moment of the pyridazine ring improves aqueous solubility compared to carbocyclic analogs, while the terminal hydroxyl group provides a vector for extending into solvent-exposed channels or forming additional polar interactions.

Table 1: Key Physicochemical Properties
PropertyValueStructural Significance
CAS Number 122913-80-8Primary identifier for regulatory and procurement tracking [1].
Molecular Formula C₆H₇ClN₂O₂High atom economy for fragment-based drug design (FBDD).
Molecular Weight 174.58 g/mol Low molecular weight, ideal for maintaining optimal ligand efficiency [2].
SMILES OCCOc1ccc(Cl)nn1Defines the orthogonal reactivity sites (C-Cl bond and primary -OH).
LogP (Predicted) ~0.4 - 0.8Hydrophilic nature aids in optimizing ADME properties of the final drug.

Synthetic Methodologies & Workflows

The true value of 122913-80-8 lies in its chemoselectivity. The molecule is typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) of 3,6-dichloropyridazine with ethylene glycol [4]. Once obtained, the orthogonal functional groups allow for divergent synthetic pathways:

  • The C6-Chloro Position: Highly activated by the adjacent diazine nitrogens, making it an excellent substrate for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) or secondary S_NAr reactions with amines.

  • The Primary Alcohol: Can be activated (via mesylation or tosylation) for nucleophilic displacement, or oxidized to an aldehyde/carboxylic acid to serve as a linker for PROTAC (Proteolysis Targeting Chimera) synthesis.

G A 3,6-Dichloropyridazine (Starting Material) B Ethylene Glycol + Base (NaH) A->B SNAr Reaction C 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS 122913-80-8) B->C D Buchwald-Hartwig Cross-Coupling C->D Pd Catalyst E OH Activation (Mesylation/Tosylation) C->E MsCl / Et3N F C6-Aminated Pyridazine (Hinge Binder) D->F G Ether-Linked Target (Solvent Channel Probe) E->G

Synthetic workflow for 122913-80-8 diversification.

Mechanistic Application: Kinase Inhibition (IRE1α Pathway)

Pyridazine derivatives synthesized from 122913-80-8 are frequently deployed as Type I kinase inhibitors. A prime example is the targeting of the Inositol-Requiring Enzyme 1α (IRE1α), a dual kinase-endoribonuclease critical to the Unfolded Protein Response (UPR) in mammalian cells [3].

When a substituted amine is coupled to the C6 position of our building block, the resulting imidazo-pyridazine or amino-pyridazine core binds directly to the ATP-binding pocket (hinge region) of the IRE1α kinase domain. The N1 and N2 atoms of the pyridazine ring form canonical hydrogen bonds with the backbone amides of the hinge (e.g., Cys645). Meanwhile, the hydroxyethyl ether chain (derived from 122913-80-8) can be tailored to project out of the active site, improving solubility or engaging the ribose-binding pocket.

G ER ER Stress / Unfolded Proteins IRE1 IRE1α Kinase Domain ER->IRE1 Activation RNase IRE1α RNase Domain IRE1->RNase Allosteric Activation XBP1u Unspliced XBP1 mRNA RNase->XBP1u Cleavage XBP1s Spliced XBP1s (Active TF) XBP1u->XBP1s Ligation Target UPR Target Genes (Apoptosis/Survival) XBP1s->Target Transcription Inhibitor Pyridazine Inhibitor (Derived from 122913-80-8) Inhibitor->IRE1 Binds Hinge Region (Blocks ATP)

IRE1α pathway modulation by pyridazine-based inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed.

Protocol A: Synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol via S_NAr

Objective: Mono-functionalize 3,6-dichloropyridazine with ethylene glycol [4].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve ethylene glycol (10.0 equiv) in anhydrous Tetrahydrofuran (THF).

    • Causality: A massive stoichiometric excess of ethylene glycol is critical. This statistical bias suppresses the formation of the undesired symmetrical dimer (1,2-bis((6-chloropyridazin-3-yl)oxy)ethane).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Causality: NaH quantitatively deprotonates the alcohol to generate a highly nucleophilic alkoxide, necessary for attacking the electron-deficient pyridazine ring.

  • Substitution: Add 3,6-dichloropyridazine (1.0 equiv) dissolved in a minimal amount of THF dropwise over 15 minutes. Maintain at 0 °C for 1 hour, then allow to warm to room temperature overnight.

    • Causality: The reaction is kept cold initially to control the exothermic nature of the reaction and to maximize regioselectivity/mono-substitution.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield the pure product.

Protocol B: Buchwald-Hartwig Amination of the C6-Chloro Position

Objective: Couple a primary amine to the C6 position of 122913-80-8 to generate a kinase hinge-binder.

  • Reaction Setup: In a Schlenk tube, combine 2-(6-chloro-pyridazin-3-yloxy)-ethanol (1.0 equiv), the desired primary amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

    • Causality: The C-Cl bond on the pyridazine is highly activated toward oxidative addition by Pd(0). Xantphos is selected as the bidentate ligand due to its wide bite angle, which facilitates the reductive elimination step. Cs₂CO₃ is employed as a mild, insoluble base to deprotonate the coordinated amine without hydrolyzing the pendant primary alcohol.

  • Degassing: Suspend the mixture in anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Coupling: Seal the tube and heat to 90 °C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate. Purify via reverse-phase HPLC to isolate the aminated pyridazine target.

Safety, Handling, and Regulatory Data

Handling 2-(6-chloro-pyridazin-3-yloxy)-ethanol requires adherence to standard laboratory safety protocols for halogenated heterocycles. The compound exhibits moderate acute toxicity and acts as an irritant.

Table 2: GHS Hazard Classifications [1]
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness (Single Exposure).

Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances (strong oxidizing agents, strong acids). Keep containers tightly closed. Recommended shipping and long-term storage temperature is 4 °C to prevent degradation of the ether linkage [2].

References

  • NextSDS - 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Journal of Medicinal Chemistry - Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease Source: ACS Publications URL:[Link]

  • Durham E-Theses - Tetrafluoropyridazine: a scaffold for the synthesis of highly functionalised heterocycles Source: Durham University URL: [Link]

Exploratory

"2-(6-Chloro-pyridazin-3-yloxy)-ethanol" molecular structure

An In-Depth Technical Guide to 2-(6-Chloro-pyridazin-3-yloxy)-ethanol: Synthesis, Properties, and Applications in Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 2-(6-chloro-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(6-Chloro-pyridazin-3-yloxy)-ethanol: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-(6-chloro-pyridazin-3-yloxy)-ethanol, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document details the molecule's structural and physicochemical properties, provides a reasoned, step-by-step synthetic protocol, and explores its role as a versatile intermediate for creating advanced bioactive molecules. The core of this guide is built upon the understanding that the pyridazine scaffold is a privileged structure in pharmacology. This compound, featuring both a reactive chlorine atom and a terminal hydroxyl group, serves as a key building block for synthesizing libraries of derivatives aimed at various therapeutic targets, including those in oncology and neuroscience.

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its π-deficient nature and the ability of the nitrogen atoms to act as hydrogen bond acceptors make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[1] Numerous pyridazine derivatives have been investigated and developed for a wide range of therapeutic applications, including as anticancer agents (e.g., PARP-1 inhibitors), anti-inflammatory drugs (e.g., COX-2 inhibitors), and nicotinic agents for neurological disorders.[1][2][3] The compound 2-(6-chloro-pyridazin-3-yloxy)-ethanol embodies the key features of this scaffold, functionalized for further chemical elaboration.

Molecular Profile of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Structure and Chemical Identifiers

The molecular structure consists of a 6-chloropyridazine core linked via an ether bond at the 3-position to an ethanol side chain. This arrangement provides two distinct points for chemical modification: the chlorine atom on the pyridazine ring and the terminal hydroxyl group of the ethanol moiety.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 122913-80-8[4]
Molecular Formula C₆H₇ClN₂O₂[5][6]
Molecular Weight 174.58 g/mol [6]
SMILES C1=CC(=NN=C1OCCO)Cl[5]
InChI InChI=1S/C6H7ClN2O2/c7-5-1-2-6(9-8-5)11-4-3-10/h1-2,10H,3-4H2[5]
Predicted XlogP 0.2[5]

Synthesis and Mechanistic Rationale

The synthesis of 2-(6-chloro-pyridazin-3-yloxy)-ethanol is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms, particularly those adjacent to the nitrogens and bearing a leaving group, susceptible to attack by nucleophiles.

Synthetic Strategy

The primary strategy involves the reaction of 3,6-dichloropyridazine with ethylene glycol . The key challenges in this synthesis are controlling the regioselectivity and preventing disubstitution. Ethylene glycol, having two hydroxyl groups, could potentially react at both ends or with two molecules of the pyridazine. To favor the desired mono-substituted product, the reaction stoichiometry must be carefully controlled. Using a molar excess of 3,6-dichloropyridazine relative to ethylene glycol can statistically favor mono-substitution. The reaction is performed in the presence of a strong base to deprotonate one of the hydroxyl groups of ethylene glycol, forming a more potent nucleophilic alkoxide ion, which then attacks the pyridazine ring.

Proposed Synthetic Workflow

The overall process from starting materials to final, characterized product is outlined below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product reagents Starting Materials: - 3,6-Dichloropyridazine - Ethylene Glycol - Sodium Hydride (Base) - DMF (Solvent) setup 1. Reaction Setup (Inert Atmosphere, 0°C) reaction 2. Nucleophilic Substitution (Stir at RT, 12-18h) setup->reaction Slow addition of base quench 3. Quenching (Add H₂O) reaction->quench extract 4. Extraction (Ethyl Acetate) quench->extract purify 5. Purification (Silica Gel Chromatography) extract->purify product 2-(6-Chloro-pyridazin-3-yloxy)-ethanol purify->product characterize 6. Characterization (NMR, MS, IR) product->characterize

Caption: Synthetic workflow for 2-(6-chloro-pyridazin-3-yloxy)-ethanol.

Detailed Experimental Protocol

This protocol is a self-validating system based on established principles for SₙAr reactions on electron-deficient heterocycles.[1][7]

Materials and Equipment:

  • Reagents: 3,6-Dichloropyridazine, Ethylene Glycol, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Deionized Water, Anhydrous Magnesium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.2 equivalents) and anhydrous DMF.

    • Causality: An inert atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with atmospheric moisture. Anhydrous solvent is required for the same reason.

    • Cool the solution to 0°C in an ice bath. This is to control the initial exothermic reaction when the base is added.

  • Formation of the Nucleophile:

    • In a separate flask, dissolve ethylene glycol (1.0 equivalent) in a small amount of anhydrous DMF.

    • Slowly add this solution to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0°C.

    • Causality: Sodium hydride deprotonates one hydroxyl group of the ethylene glycol to form the sodium alkoxide. This significantly increases its nucleophilicity, enabling it to attack the electron-deficient pyridazine ring. Adding the glycol solution to the base ensures the base is always in excess initially.

  • Nucleophilic Substitution Reaction:

    • Slowly add the prepared sodium ethoxyethanolate solution from Step 2 to the cooled solution of 3,6-dichloropyridazine from Step 1 via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The reaction proceeds via the Meisenheimer complex intermediate, a standard mechanism for SₙAr reactions. The extended reaction time ensures maximum conversion.

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by the slow addition of deionized water to destroy any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and dilute with more water and ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous wash removes the DMF solvent and inorganic salts. The brine wash helps to remove residual water from the organic layer.

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography is essential to separate the desired mono-substituted product from unreacted 3,6-dichloropyridazine, the disubstituted by-product, and other impurities.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-(6-chloro-pyridazin-3-yloxy)-ethanol.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridazine ring and two triplet signals corresponding to the two non-equivalent methylene groups (-O-CH₂-CH₂-OH) of the ethanol side chain.

Applications in Medicinal Chemistry and Drug Development

The true value of 2-(6-chloro-pyridazin-3-yloxy)-ethanol lies in its utility as a bifunctional synthetic intermediate.

A Versatile Bifunctional Intermediate
  • The Hydroxyl Handle: The primary alcohol is a versatile functional group that can be readily converted into other functionalities. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an amine via a tosylate or mesylate intermediate followed by substitution. This allows for the attachment of a wide variety of other pharmacophoric groups.

  • The Chloro-Substituent: The chlorine atom on the pyridazine ring is not merely a static feature; it is a reactive site for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This enables the introduction of aryl, heteroaryl, or amino groups at the 6-position, dramatically expanding the chemical diversity accessible from this single intermediate.[8]

Precursor to Bioactive Molecules

The (6-chloropyridazin-3-yl)oxy moiety is a key structural element in several classes of biologically active compounds.

  • Oncology: Pyridazine derivatives have shown promise as Poly (ADP-ribose) polymerase (PARP-1) inhibitors, a critical target in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms.[1] This intermediate is an ideal starting point for synthesizing analogs for PARP-1 inhibitor screening programs.

  • Neuroscience: Derivatives of 6-chloropyridazine have been synthesized and tested for their affinity towards neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and various neurological disorders.[3]

  • Anti-inflammatory Agents: The broader class of pyridazinone derivatives has been explored for analgesic and anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2]

Safety and Handling

As a chemical intermediate, 2-(6-chloro-pyridazin-3-yloxy)-ethanol requires careful handling in a laboratory setting.

Table 2: GHS Hazard Classifications

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Cat. 4H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Cat. 2H315Causes skin irritation.
Eye Irritation Cat. 2AH319Causes serious eye irritation.
STOT SE Cat. 3H336May cause drowsiness or dizziness.
Source: Notified C&L.[4]

Handling Recommendations:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

2-(6-Chloro-pyridazin-3-yloxy)-ethanol is more than a simple chemical compound; it is a strategically designed building block for modern drug discovery. Its synthesis from readily available starting materials is straightforward, and its bifunctional nature—possessing both a modifiable hydroxyl group and a reactive chlorine atom—offers synthetic chemists a powerful platform for generating molecular diversity. Its direct lineage to the medicinally significant pyridazine scaffold makes it a high-value intermediate for developing novel therapeutics in areas of critical need, including oncology, neuroscience, and inflammatory diseases.

References

  • 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information . NextSDS. [Link]

  • 2-(6-chloro-pyridazin-3-yloxy)-ethanol . PubChemLite. [Link]

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy . RSC Medicinal Chemistry, 14(9), 1675–1693. [Link]

  • 2-[(6-Chloro-3-pyridazinyl)thio]ethanol — Chemical Substance Information . NextSDS. [Link]

  • Fathalla, O. A., & El-Eraky, W. I. (2003). Pyridazine Derivatives . Mansoura Journal of Pharmaceutical Sciences, 19(2), 1-10. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine . IP.com. [Link]

  • Gomaa, A. M., El-Sayed, M. A., & El-Malah, A. A. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents . ResearchGate. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE . Journal of American Science, 6(11), 570-574. [Link]

  • Kumar, V., et al. (2013). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531) . The Royal Society of Chemistry. [Link]

  • Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies . Journal of Medicinal Chemistry, 45(18), 4011–4017. [Link]

Sources

Foundational

Whitepaper: Advanced Safety, Handling, and Synthetic Integration of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Chemical Profiling, Causality-Driven Safety Protocols, and Self-Validating Synthetic Workflows Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Chemical Profiling, Causality-Driven Safety Protocols, and Self-Validating Synthetic Workflows

Executive Summary & Chemical Profiling

In modern medicinal chemistry, the pyridazine scaffold is a highly privileged pharmacophore. Its inclusion in drug candidates often improves aqueous solubility, introduces critical hydrogen-bond acceptors, and enhances metabolic stability compared to traditional phenyl rings. 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) serves as a vital bifunctional building block in this domain[1].

The molecule features a highly electrophilic chlorine atom at the 6-position—primed for Nucleophilic Aromatic Substitution (SNAr)—and a flexible ethanol linker at the 3-position, which can be further functionalized via oxidation, esterification, or Mitsunobu reactions. However, the exact structural features that make it synthetically valuable also impart specific toxicological hazards that require rigorous handling protocols.

Quantitative Chemical Identifiers
PropertyValueCausality / Significance
Chemical Name 2-(6-chloro-pyridazin-3-yloxy)-ethanolBifunctional building block for API synthesis.
CAS Number 122913-80-8Primary regulatory identifier[2].
Molecular Formula C6H7ClN2O2Determines mass-to-charge ratio for MS tracking[3].
Molecular Weight 174.58 g/mol Baseline for stoichiometric calculations[3].
SMILES String OCCOc1ccc(Cl)nn1Indicates the ortho/para relationship of Cl to the ring nitrogens, activating it for SNAr[4].

Hazard Assessment & Causality-Driven Mitigation

As a Senior Application Scientist, I approach laboratory safety not as a checklist, but as a system of causality. Understanding why a chemical is dangerous dictates how we engineer our handling environment. According to the [2], 2-(6-chloro-pyridazin-3-yloxy)-ethanol triggers multiple GHS hazard classifications.

GHS Classifications and Engineering Controls
Hazard ClassHazard CodeClinical ManifestationCausality-Driven Mitigation Strategy
Acute Tox. 4 H302, H312, H332Harmful via oral, dermal, and inhalation routes.Handling: Must be weighed in an exhausted balance enclosure. The low molecular weight allows for aerosolization of dust particles.
Skin Irrit. 2 H315Epidermal inflammation.PPE: Double-gloving with >0.11 mm nitrile gloves. The lipophilic nature of the pyridazine ring facilitates dermal penetration.
Eye Irrit. 2A H319Severe ocular irritation.PPE: Unvented chemical splash goggles. Standard safety glasses are insufficient against aerosolized dust.
STOT SE 3 H336Drowsiness, dizziness, or respiratory irritation.Engineering: All reactions must be conducted in a Class II Type B2 biological safety cabinet or a high-flow fume hood to prevent central nervous system (CNS) depression[2].

Process Workflow Visualization

To ensure absolute compliance and synthetic success, the following workflow maps the logical progression from risk assessment to product isolation.

Workflow SM 122913-80-8 Starting Material PPE Hazard Mitigation (Fume Hood, PPE) SM->PPE Risk Assessment Prep Reagent Prep (Anhydrous Solvent) PPE->Prep Safe Handling Rxn SNAr Reaction (Base + Nucleophile) Prep->Rxn Inert Atmosphere Workup Aqueous Workup & Extraction Rxn->Workup Reaction Complete Val LC-MS Validation (Self-Validating Step) Workup->Val Product Isolation

Workflow for the safe handling and SNAr reaction of 2-(6-chloro-pyridazin-3-yloxy)-ethanol.

Self-Validating Experimental Protocol: SNAr Derivatization

To demonstrate the utility of this compound, the following protocol outlines an SNAr reaction coupling 2-(6-chloro-pyridazin-3-yloxy)-ethanol with a secondary amine (e.g., morpholine).

This protocol is designed as a self-validating system . Every step includes an internal check to ensure the chemical environment is performing exactly as theoretically predicted.

Step-by-Step Methodology

Step 1: Solvent Validation (The Pre-Check)

  • Action: Perform a Karl Fischer (KF) titration on the N,N-Dimethylformamide (DMF) solvent.

  • Validation: Moisture content must be <50 ppm.

  • Causality: Water acts as a competing nucleophile at elevated temperatures. Excess moisture will hydrolyze the chloropyridazine into a pyridazinone derivative, permanently destroying the starting material.

Step 2: Reagent Preparation & Base Activation

  • Action: In a flame-dried Schlenk flask under N2, dissolve 1.0 eq of 2-(6-chloro-pyridazin-3-yloxy)-ethanol (174.58 mg, 1.0 mmol) in 5 mL of anhydrous DMF. Add 2.0 eq of anhydrous K2CO3 and 1.2 eq of morpholine.

  • Causality: The heterogeneous base (K2CO3) neutralizes the HCl byproduct generated during the nucleophilic attack, driving the equilibrium forward. A mild base is strictly chosen over strong bases (like NaH) to prevent the deprotonation of the terminal hydroxyl group on the ethanol moiety, which would otherwise trigger an undesired intramolecular cyclization.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80°C using an aluminum heating block.

  • Causality: While the chlorine is activated by the adjacent ring nitrogens, the electron-donating nature of the ethanol moiety slightly deactivates the ring. Thermal energy (80°C) is required to overcome the activation barrier for the SNAr transition state.

Step 4: In-Process LC-MS Validation (The System Check)

  • Action: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Validation: The system validates itself by confirming the disappearance of the starting material mass (m/z 175.0 [M+H]+) and the emergence of the product mass (m/z 226.1 [M+H]+). If the starting material persists, the system flags a potential moisture-induced deactivation of the base, prompting an immediate re-evaluation of the inert atmosphere.

Step 5: Quenching and Organic Extraction

  • Action: Cool to room temperature, quench with 15 mL of deionized water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

  • Causality: DMF is highly water-soluble and notoriously difficult to remove via evaporation. The aqueous LiCl washes aggressively partition the DMF into the aqueous layer, leaving the highly pure product isolated in the organic phase.

Storage, Stability, and Waste Management

Maintaining the integrity of 2-(6-chloro-pyridazin-3-yloxy)-ethanol requires strict adherence to environmental controls[3].

  • Storage Conditions: Store at 4°C in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen)[5].

  • Degradation Pathway: Prolonged exposure to ambient humidity and light can lead to slow hydrolysis of the C-Cl bond and auto-oxidation of the ethanol linker.

  • Waste Disposal: Due to its Acute Tox. 4 and STOT SE 3 classifications, all contaminated consumables (pipette tips, gloves, TLC plates) must be segregated into solid hazardous waste containers. Liquid waste containing unreacted starting material must be collected in halogenated organic waste receptacles and clearly labeled for incineration.

References

  • NextSDS Database. "2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information." NextSDS, 2026. Available at: [Link]

  • MolPort. "2-[(6-chloropyridazin-3-yl)oxy]ethan-1-ol | 122913-80-8." MolPort Chemical Database, 2026. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, a valuable intermediate in medicinal chemistry. The...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, a valuable intermediate in medicinal chemistry. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. While a direct, step-by-step protocol for this specific molecule is not widely published, this guide leverages established methodologies for analogous pyridazine derivatives to provide a robust and reliable synthetic route.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1] The target molecule, 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS No. 122913-80-8), possesses a key chloro-pyridazine core linked to an ethanol moiety via an ether linkage.[2][3] This structure presents opportunities for further chemical modification, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

This guide details a two-stage synthesis. The first part covers the preparation of the essential precursor, 3,6-dichloropyridazine, from maleic hydrazide. The second, and core, part of this document provides a detailed protocol for the nucleophilic aromatic substitution reaction of 3,6-dichloropyridazine with ethylene glycol to yield the target compound.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the starting materials and the final product is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98141-30-0Harmful if swallowed, Causes skin and eye irritation.
Ethylene GlycolC₂H₆O₂62.07107-21-1Harmful if swallowed, May cause organ damage through prolonged or repeated exposure.
2-(6-Chloro-pyridazin-3-yloxy)-ethanolC₆H₇ClN₂O₂174.58122913-80-8Harmful if swallowed, Causes skin and eye irritation, May cause drowsiness or dizziness.[3]

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All chemicals should be handled with care, and material safety data sheets (MSDS) should be consulted before use.

Synthesis Protocol

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow cluster_0 Part 1: Synthesis of 3,6-Dichloropyridazine cluster_1 Part 2: Synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol Maleic Hydrazide Maleic Hydrazide 3,6-Dichloropyridazine 3,6-Dichloropyridazine Maleic Hydrazide->3,6-Dichloropyridazine POCl₃ 2-(6-Chloro-pyridazin-3-yloxy)-ethanol 2-(6-Chloro-pyridazin-3-yloxy)-ethanol 3,6-Dichloropyridazine->2-(6-Chloro-pyridazin-3-yloxy)-ethanol Ethylene Glycol, Base

Caption: Overall workflow for the synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

Part 1: Synthesis of 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine is a well-established procedure involving the chlorination of maleic hydrazide.[4]

Reaction Scheme:

Reaction1 struct1 Maleic Hydrazide struct2 3,6-Dichloropyridazine struct1->struct2 Reflux reagent POCl₃

Caption: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide.

Materials:

  • Maleic hydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add maleic hydrazide.

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask in a fume hood. The reaction is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed with extreme caution as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude 3,6-dichloropyridazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Part 2: Synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

This part of the protocol describes the nucleophilic aromatic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with the hydroxyl group of ethylene glycol. The reaction is analogous to the synthesis of other alkoxy-pyridazines.[1]

Reaction Scheme:

Reaction2 struct1 3,6-Dichloropyridazine struct2 2-(6-Chloro-pyridazin-3-yloxy)-ethanol struct1->struct2 Heat reagent1 Ethylene Glycol reagent2 Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF)

Caption: Synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

Materials:

  • 3,6-Dichloropyridazine

  • Ethylene glycol

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine and anhydrous potassium carbonate.

  • Addition of Solvent and Reagent: Add anhydrous DMF to the flask, followed by the addition of ethylene glycol. An excess of ethylene glycol can be used to favor the monosubstitution product.

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water multiple times to remove DMF and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is expected to be an oil or a solid. Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

Characterization and Data Analysis

The identity and purity of the synthesized 2-(6-Chloro-pyridazin-3-yloxy)-ethanol should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the pyridazine ring protons, the methylene protons of the ethanol moiety, and the hydroxyl proton. The chemical shifts and coupling patterns will be characteristic of the target structure.

    • ¹³C NMR: To confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should be observable.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the C-O-C ether linkage, the O-H stretch of the alcohol, and the C-Cl bond.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol. By following the outlined procedures for the preparation of the 3,6-dichloropyridazine precursor and its subsequent reaction with ethylene glycol, researchers can reliably obtain this valuable chemical intermediate for their drug discovery and development endeavors. Adherence to the safety precautions and proper analytical characterization are paramount for successful and safe synthesis.

References

  • Chemical Studies on 3,6-Dichloropyridazine (Part 2). (2026). ResearchGate. [Link]

  • Pyridazine Derivatives. (2003). Arkivoc. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2012). N-Heteroannulation of Amides and Nitriles. Organic Syntheses, 89, 549-561. [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. IP.com. [Link]

  • 2-(6-chloro-pyridazin-3-yloxy)-ethanol. PubChemLite. [Link]

  • Process for purification of 3,6-dichloropyridazine. (1961).
  • 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information. NextSDS. [Link]

  • Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines. (1982).
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). PMC. [Link]

Sources

Application

Protocol and Spectral Analysis: Definitive 1H and 13C NMR Characterization of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

An Application Note for Drug Development Professionals Abstract: This technical guide provides a comprehensive protocol for the structural elucidation of 2-(6-chloro-pyridazin-3-yloxy)-ethanol, a heterocyclic compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract: This technical guide provides a comprehensive protocol for the structural elucidation of 2-(6-chloro-pyridazin-3-yloxy)-ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We detail a robust methodology for sample preparation and the acquisition of high-resolution 1D Nuclear Magnetic Resonance (NMR) spectra. The core of this document is an in-depth analysis of the ¹H and ¹³C NMR data, establishing a benchmark for the unambiguous characterization of this molecule and related pyridazine derivatives.

Introduction: The Imperative for Structural Verification

The molecule 2-(6-chloro-pyridazin-3-yloxy)-ethanol (Molecular Formula: C₆H₇ClN₂O₂) belongs to the pyridazine class of heterocycles.[2][3] Pyridazine scaffolds are prevalent in pharmacologically active compounds, recognized for their ability to form key hydrogen bonds and engage in various biological interactions.[1] Given that subtle structural variations can drastically alter a compound's efficacy and safety profile, unequivocal structural verification is a cornerstone of the drug development pipeline.

High-resolution NMR spectroscopy is the gold standard for determining the precise molecular structure of organic compounds in solution.[4] This guide serves as a practical, field-tested protocol for researchers, ensuring reproducible and accurate NMR data acquisition and interpretation for the title compound.

Foundational Principles & Experimental Design

The quality of an NMR spectrum is profoundly dependent on the meticulous preparation of the sample and the logical selection of experimental parameters. Our protocol is designed to be self-validating by minimizing artifacts and maximizing spectral resolution.

Causality of Solvent Selection

The choice of a deuterated solvent is the most critical initial step.[5] The solvent must not only fully solubilize the analyte but also have residual solvent peaks that do not obscure key signals from the compound.[6][7]

For 2-(6-chloro-pyridazin-3-yloxy)-ethanol, two primary solvents are considered:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆):

    • Rationale: Its high polarity and hydrogen bond accepting capability make it an excellent choice for dissolving compounds with hydroxyl groups and heterocyclic nitrogen atoms.[7][8] It is particularly useful for ensuring the solubility of a wide range of polar compounds.[8]

    • Consideration: DMSO-d₆ is viscous, which can sometimes lead to broader spectral lines compared to less viscous solvents.[5][7] Its residual proton peak appears around δ 2.50 ppm, and the water peak it absorbs from the atmosphere can be broad, appearing around δ 3.33 ppm.

  • Deuterated Chloroform (CDCl₃):

    • Rationale: A common, inexpensive, and low-viscosity solvent that provides sharp peaks.[7][9] It is suitable for many organic molecules.

    • Consideration: Its ability to dissolve polar compounds containing -OH groups can be limited. The labile -OH proton of the analyte may undergo rapid exchange, potentially broadening the signal. The residual solvent peak is at δ 7.26 ppm.

Selected Solvent for this Protocol: DMSO-d₆ . Its superior solvating power for the polar functionalities of the target molecule ensures a homogeneous solution, which is paramount for acquiring high-quality spectra.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-(6-chloro-pyridazin-3-yloxy)-ethanol are numbered as shown below. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure of 2-(6-chloro-pyridazin-3-yloxy)-ethanol with atom numbering for NMR assignment.

Experimental Protocol

This workflow ensures the preparation of a high-quality sample suitable for both ¹H and ¹³C NMR analysis.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition prep1 1. Weigh Analyte (10-25 mg for ¹H, 50+ mg for ¹³C) prep2 2. Transfer to Vial prep1->prep2 prep3 3. Add Deuterated Solvent (0.6-0.7 mL DMSO-d₆) prep2->prep3 prep4 4. Ensure Dissolution (Vortex if necessary) prep3->prep4 prep5 5. Filter Sample (Pipette with glass wool plug) prep4->prep5 prep6 6. Transfer to NMR Tube prep5->prep6 prep7 7. Cap and Label prep6->prep7 acq1 1. Insert Sample into Spectrometer prep7->acq1 acq2 2. Lock and Shim acq1->acq2 acq3 3. Acquire ¹H Spectrum acq2->acq3 acq4 4. Acquire ¹³C Spectrum acq3->acq4 acq5 5. Process Data (Fourier Transform, Phase/Baseline Correction) acq4->acq5

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Sample Preparation Steps
  • Weighing the Analyte: For ¹H NMR, weigh approximately 10-25 mg of the purified solid.[10] For ¹³C NMR, a higher concentration is required due to the low natural abundance of the ¹³C isotope; aim for 50-100 mg.[10][11]

  • Dissolution: Transfer the solid to a small, clean glass vial. Using a calibrated pipette, add 0.6-0.7 mL of DMSO-d₆.[12]

  • Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogeneous solution is required.[13]

  • Filtration (Critical Step): Solid particles severely degrade spectral quality by distorting the magnetic field homogeneity.[13] To remove any particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11]

  • Final Check: The sample depth in the tube should be at least 4-5 cm.[9][13] Cap the tube securely to prevent contamination.

Instrument Parameters (300 MHz Spectrometer)
Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Program Standard 1D (zg30)Proton-decoupled (zgpg30)
Spectral Width ~12 ppm~220 ppm
Acquisition Time 2-3 seconds1-2 seconds
Relaxation Delay (D1) 1-2 seconds2 seconds
Number of Scans 8-161024 or more (signal-to-noise dependent)
Temperature 298 K (25 °C)298 K (25 °C)
Reference Internal TMS (δ 0.00) or residual DMSO-d₆ (δ 2.50)Internal TMS (δ 0.00) or DMSO-d₆ (δ 39.52)

Spectral Interpretation and Analysis

The following analysis is based on established principles of chemical shifts, spin-spin coupling, and substituent effects in heterocyclic and aliphatic systems.[14][15][16]

¹H NMR Spectrum Analysis (Expected)

The ¹H NMR spectrum is predicted to show five distinct signals.

Signal LabelAtom AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
A H57.8 – 8.0Doublet (d)JH5-H4 ≈ 9.2 Hz1HLocated on the pyridazine ring, ortho to a proton (H4) and influenced by the adjacent electronegative nitrogen.[17]
B H47.3 – 7.5Doublet (d)JH4-H5 ≈ 9.2 Hz1HOrtho coupling to H5. The chemical shift is influenced by the ether linkage at C3.
C H7 (-O-CH₂ -)4.4 – 4.6Triplet (t)JH7-H8 ≈ 5-7 Hz2HDeshielded due to the direct attachment to the electron-withdrawing ether oxygen atom.
D H8 (-CH₂ -OH)3.7 – 3.9Triplet (t)JH8-H7 ≈ 5-7 Hz2HLess deshielded than H7. Coupled to the H7 protons.
E -OH Variable (e.g., 4.5 – 5.5)Broad Singlet (br s)N/A1HLabile proton; chemical shift is dependent on concentration, temperature, and water content. Can be confirmed by D₂O exchange.

Expert Insights on Coupling:

  • The coupling constant between H4 and H5 on the pyridazine ring is expected to be relatively large (~9 Hz), which is typical for ortho-coupling in such aromatic systems.[17]

  • The coupling between the aliphatic protons H7 and H8 should be reciprocal; the J-value observed in the triplet for H7 must be identical to that in the triplet for H8.[18] This confirms their adjacent relationship.

¹³C NMR Spectrum Analysis (Expected)

Due to the lack of symmetry, all six carbon atoms in the molecule are chemically distinct and should produce six unique signals in the proton-decoupled ¹³C NMR spectrum.[4]

Signal LabelAtom AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Assignment
I C3162 – 165Highly deshielded due to direct attachment to two electronegative atoms (N2 and the ether oxygen).[19]
II C6150 – 153Deshielded by the adjacent N1 and the attached chlorine atom.
III C5135 – 138Aromatic carbon adjacent to the chlorine-bearing carbon.
IV C4120 – 125Aromatic carbon adjacent to the ether-bearing carbon.
V C7 (-O-C H₂-)68 – 72Aliphatic carbon significantly deshielded by the directly attached ether oxygen.
VI C8 (-C H₂-OH)58 – 62Aliphatic carbon attached to the hydroxyl group, less deshielded than C7.

Expert Insights on ¹³C Shifts:

  • The carbons of the pyridazine ring (C3, C6) directly bonded to heteroatoms are expected at the lowest field (highest ppm values).[19][20]

  • The chemical shifts of the aliphatic carbons (C7, C8) are highly diagnostic. The significant downfield shift of C7 relative to C8 is a clear indicator of the ether linkage.

Conclusion and Best Practices

This application note provides a definitive protocol for the ¹H and ¹³C NMR characterization of 2-(6-chloro-pyridazin-3-yloxy)-ethanol. Adherence to the detailed sample preparation and data acquisition parameters will yield high-quality, reproducible spectra. The provided spectral analysis and peak assignments serve as an authoritative reference for researchers in drug discovery and development, ensuring the structural integrity of this and related chemical entities. For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[21][22][23]

References

A complete list of sources cited within this document is provided below.

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. How to Prepare Samples for NMR. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. H-H and 13C-H coupling constants in pyridazine. Available at: [Link]

  • Scilit. H-H and13C-H coupling constants in pyridazine. Available at: [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. Available at: [Link]

  • University of Notre Dame. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

  • Royal Society of Chemistry. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available at: [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

  • Taylor & Francis Online. (2008, October 4). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Available at: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • University of Potsdam. Tables For Organic Structure Analysis. Available at: [Link]

  • ACS Publications. (2002, May 21). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • PubChemLite. 2-(6-chloro-pyridazin-3-yloxy)-ethanol. Available at: [Link]

  • PMC. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Available at: [Link]

  • IntechOpen. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • NextSDS. 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information. Available at: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. Available at: [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Arkivoc. Pyridazine Derivatives. Available at: [Link]

Sources

Method

Application Note: HPLC-MS Purity Analysis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Executive Summary The compound 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8)[1] is a critical halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[2]. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8)[1] is a critical halogenated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[2]. Due to the presence of basic nitrogen atoms, a polar hydroxyl group, and a reactive carbon-chlorine bond, accurate purity determination presents specific chromatographic challenges.

This application note details the development, rationale, and ICH Q2(R2)-compliant validation[3] of a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for the purity assessment of this compound. By leveraging mixed-mode/polar-embedded stationary phases and exploiting the natural isotopic signature of chlorine, this protocol establishes a self-validating analytical system for highly confident purity profiling.

Scientific Rationale & Method Design

Chromatographic Causality: Overcoming Pyridazine Basicity

Nitrogen-containing heterocycles (NCHs) like pyridazine (pKa ~5.2) are notoriously difficult to analyze using standard C18 columns[4]. The basic nitrogen atoms act as strong hydrogen-bond acceptors and can undergo secondary ion-exchange interactions with residual, unendcapped silanols on the silica support. This typically results in severe peak tailing and poor resolution from closely eluting impurities.

To counteract this, our methodology employs a polar-embedded C18 column (or a mixed-mode stationary phase). The embedded amide or carbamate groups provide a localized layer of hydrogen-bonding sites that effectively shield the residual silanols from the analyte, yielding sharp, symmetrical peaks. Furthermore, the mobile phase is buffered with ammonium formate and formic acid (pH ~3.0) . This acidic environment ensures the pyridazine nitrogens are fully protonated, standardizing their interaction with the stationary phase while simultaneously promoting highly efficient ionization in the positive Electrospray Ionization (ESI+) source.

Mass Spectrometry: The Isotopic Self-Validating System

A robust analytical method must be self-validating. For 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (Molecular Weight: 174.58 g/mol [2]), the presence of the chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as two stable isotopes: 35Cl and 37Cl , in an approximate 3:1 ratio.

In the MS domain, the protonated molecule [M+H]+ will present a primary peak at m/z 175.0 and a distinct M+2 peak at m/z 177.0 at ~33% relative abundance. By programming the MS to monitor this specific isotopic ratio, the method inherently discriminates against isobaric matrix interferences. If a chromatographic peak yields an m/z of 175.0 but lacks the corresponding m/z 177.0 peak at the correct ratio, the system automatically flags it as an interference rather than the target analyte.

G N1 Method Development (Polar-Embedded Column) N2 System Suitability (Peak Symmetry & Tailing) N1->N2 N3 ICH Q2(R2) Validation (Specificity & Linearity) N2->N3 N4 Accuracy & Precision (Recovery Studies) N3->N4 N5 Routine Purity Analysis (Isotopic MS Tracking) N4->N5

Caption: Workflow for HPLC-MS method development and ICH Q2(R2) validation.

Experimental Protocols

Reagents and Sample Preparation
  • Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99%), and Ammonium Formate (≥99.0%).

  • Diluent: 10% ACN in Water (v/v). Note: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-induced band broadening (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol reference standard. Dissolve in 10.0 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL for routine purity assessment.

HPLC Conditions
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 100 mm × 2.1 mm, 3.0 µm particle size.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Flow Rate: 0.4 mL/min.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Isocratic
1.0955Isocratic
7.01090Linear Gradient
9.01090Isocratic (Wash)
9.1955Step (Re-equilibration)
12.0955End
Mass Spectrometry Parameters

Detection is performed using a Triple Quadrupole or Single Quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

Table 2: MS/MS Source and Acquisition Parameters

ParameterSettingRationale
Ionization ModeESI PositiveAnalyte contains highly basic nitrogens.
Capillary Voltage3.5 kVOptimal for small polar molecules.
Desolvation Temp350°CEnsures complete droplet evaporation.
SIM Ions Monitoredm/z 175.0, 177.0Tracks the 35Cl and 37Cl isotopes.
Dwell Time100 msProvides sufficient data points across the peak.

Forced Degradation & Specificity (ICH Q2(R2))

To comply with ICH Q2(R2) guidelines[5][6], the method must demonstrate specificity—the ability to unequivocally assess the analyte in the presence of expected impurities and degradants[7].

2-(6-Chloro-pyridazin-3-yloxy)-ethanol is subjected to forced degradation to map potential breakdown pathways. The two primary vulnerabilities of this molecule are:

  • Ether Cleavage (Acidic/Thermal Stress): Hydrolysis of the ether linkage yields 6-chloro-pyridazin-3-ol and ethylene glycol.

  • Nucleophilic Aromatic Substitution (Basic/Aqueous Stress): The chlorine atom at the 6-position of the electron-deficient pyridazine ring is highly susceptible to nucleophilic attack by hydroxide ions, yielding 2-(6-hydroxy-pyridazin-3-yloxy)-ethanol.

G Parent 2-(6-Chloro-pyridazin-3-yloxy)-ethanol m/z 175 [M+H]+ Deg1 6-Chloro-pyridazin-3-ol m/z 131 [M+H]+ Parent->Deg1 Ether Cleavage (Acidic Stress) Deg2 2-(6-Hydroxy-pyridazin-3-yloxy)-ethanol m/z 157 [M+H]+ Parent->Deg2 Nucleophilic Substitution (Basic/Aqueous Stress)

Caption: Major stress degradation pathways of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

During validation, chromatographic resolution ( Rs​ ) between the parent peak and all generated degradant peaks must be ≥1.5 , ensuring baseline separation and confirming method specificity.

Validation Summary

The method was validated across core parameters defined by the modernized ICH Q2(R2) framework[6], prioritizing the reportable range and precision.

Table 3: ICH Q2(R2) Validation Metrics Summary

Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at retention timeNo co-eluting peaks ( Rs​>2.0 )Pass
Linearity (Range) R2≥0.999 (25% to 150% nominal) R2=0.9997 Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Method Precision %RSD ≤2.0% (n=6 injections)0.85%Pass
LOD / LOQ S/N ≥3 (LOD), S/N ≥10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass
Isotopic Ratio m/z175:177 ratio within 3.0±0.3 3.05±0.08 Pass

Conclusion

The developed HPLC-MS methodology provides a rugged, highly specific, and self-validating approach for the purity analysis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol. By addressing the fundamental chemical properties of the analyte—specifically mitigating silanol interactions via polar-embedded stationary phases and utilizing the natural isotopic distribution of chlorine for MS confirmation—this protocol ensures high data integrity. The method fully complies with ICH Q2(R2) validation requirements, making it suitable for routine quality control, stability indicating assays, and pharmaceutical development workflows.

References

  • NextSDS. (n.d.). 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from[Link]

Sources

Application

Application Note: FT-IR Spectroscopic Characterization of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Introduction & Scientific Rationale In modern pharmaceutical formulation and drug development, verifying the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern pharmaceutical formulation and drug development, verifying the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fourier Transform Infrared (FT-IR) spectroscopy serves as a frontline, non-destructive analytical tool for molecular fingerprinting, aligning with the FDA's Process Analytical Technology (PAT) and Quality by Design (QbD) frameworks[1].

The compound 2-(6-Chloro-pyridazin-3-yloxy)-ethanol presents a highly functionalized architecture, combining a heteroaromatic pyridazine core, a halogen substituent, an ether linkage, and a primary alcohol. This application note provides a comprehensive, causality-driven guide to assigning the vibrational modes of this molecule and outlines a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol for its analysis.

Molecular Deconstruction & Causal Band Assignment

To accurately interpret the FT-IR spectrum of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, one must understand the quantum mechanical and steric environments governing the vibrational frequencies of its functional groups.

The Primary Alcohol (-CH₂-CH₂-OH)

The hydroxyl group is highly susceptible to its hydrogen-bonding environment. In a solid or neat liquid state, intermolecular hydrogen bonding weakens the O-H bond, broadening its stretching vibration and shifting it to a lower frequency range of 3200–3500 cm⁻¹[2]. Furthermore, the C-O stretching vibration is highly diagnostic for classifying alcohols. Because the C-O bond in a primary alcohol is attached to a less sterically hindered -CH₂- group, its stretching frequency reliably manifests between 1000 and 1075 cm⁻¹[3].

The Pyridazine Ring (1,2-Diazine)

The heteroaromatic pyridazine ring introduces distinct stretching modes due to the nitrogen atoms within the conjugated system. The C=N stretching vibration of the pyridazine ring typically appears as a sharp, medium-to-strong band around 1580–1588 cm⁻¹[4][5]. This is accompanied by aromatic C=C stretching modes between 1400 and 1500 cm⁻¹ and weak aromatic sp² C-H stretching just above 3000 cm⁻¹.

The Ether Linkage (Ar-O-R)

The bridging oxygen between the pyridazine ring and the ethanol moiety creates an asymmetric C-O-C stretching vibration. Due to the dipole moment change during this vibration, it produces a strong absorption band typically observed in the 1200–1250 cm⁻¹ region[4]. Expert Insight: The symmetric stretch of this ether linkage often overlaps with the primary alcohol's C-O stretch in the 1000–1075 cm⁻¹ region, requiring careful deconvolution if quantitative analysis is attempted.

The Aryl Chloride (Ar-Cl)

The substitution of a chlorine atom on the pyridazine ring yields a C-Cl stretching mode. Because chlorine is a relatively heavy atom, the reduced mass of the C-Cl oscillator is large, which drives the stretching frequency down into the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹[2].

Quantitative Data Presentation

The following table summarizes the causal assignments of the functional groups to their expected FT-IR spectral regions.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity & Shape
Primary Alcohol O-H Stretch3200 – 3500Strong, Broad
Primary Alcohol C-O Stretch1000 – 1075Strong, Sharp
Pyridazine Ring C=N Stretch1580 – 1588Medium – Strong
Pyridazine Ring C=C Stretch1400 – 1500Medium
Aromatic Ring C-H Stretch (sp²)3000 – 3100Weak – Medium
Aliphatic Chain C-H Stretch (sp³)2850 – 2950Medium
Ether Linkage Asym. C-O-C Stretch1200 – 1250Strong
Aryl Chloride C-Cl Stretch600 – 800Strong

Structural-Vibrational Mapping

FTIR_Mapping cluster_groups Functional Group Deconstruction Molecule 2-(6-Chloro-pyridazin-3-yloxy)-ethanol Pyridazine Pyridazine Ring (Heteroaromatic) Molecule->Pyridazine Alcohol Primary Alcohol (-CH2CH2OH) Molecule->Alcohol Ether Ether Linkage (Ar-O-R) Molecule->Ether Chloride Aryl Chloride (Ar-Cl) Molecule->Chloride Band1 C=N & C=C Stretch 1400 - 1588 cm⁻¹ Pyridazine->Band1 Band2 O-H Stretch: 3200-3500 cm⁻¹ C-O Stretch: 1000-1075 cm⁻¹ Alcohol->Band2 Band3 Asymmetric C-O-C 1200 - 1250 cm⁻¹ Ether->Band3 Band4 C-Cl Stretch 600 - 800 cm⁻¹ Chloride->Band4

Fig 1: Structural-vibrational mapping of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol functional groups.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Attenuated Total Reflectance (ATR) is the preferred sampling module for modern pharmaceutical analysis due to its minimal sample preparation requirements and high reproducibility[6]. The following protocol is designed as a self-validating system to ensure data integrity.

Step 1: Instrument Initialization and Crystal Cleaning
  • Action: Clean the ATR crystal (preferably Diamond for hard powders or ZnSe for softer materials) using a lint-free wipe and a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to evaporate completely.

  • Causality: Residual contaminants or solvents will introduce artifact peaks (e.g., an acetone C=O stretch at ~1715 cm⁻¹), compromising the spectral fingerprint.

  • Validation Check: Perform a "Preview" scan. The baseline transmission must be >98%. If rogue peaks are present, repeat the cleaning process.

Step 2: Background Spectrum Acquisition
  • Action: Collect a background spectrum of the ambient atmosphere using 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Causality: Atmospheric water vapor and carbon dioxide absorb strongly in the mid-IR region. A background scan allows the software to subtract these environmental variables from the final sample spectrum.

  • Validation Check: Ensure the background spectrum shows expected atmospheric peaks (CO₂ at ~2350 cm⁻¹) without any organic fingerprint contamination.

Step 3: Sample Application and Compression
  • Action: Place 2–5 mg of the solid 2-(6-Chloro-pyridazin-3-yloxy)-ethanol directly onto the center of the ATR crystal. Lower the ATR anvil and apply consistent pressure until the software indicates optimal contact.

  • Causality: ATR relies on an evanescent wave penetrating a few micrometers into the sample. Poor physical contact between the crystal and the sample results in an artificially weak signal and poor signal-to-noise ratio.

Step 4: Data Acquisition
  • Action: Record the sample spectrum over the mid-IR range (4000–400 cm⁻¹) using the same parameters as the background (32–64 scans, 4 cm⁻¹ resolution).

  • Causality: Averaging multiple scans increases the signal-to-noise ratio proportionally to the square root of the number of scans, ensuring that weak bands (like the aromatic C-H stretch) are distinguishable from baseline noise.

Step 5: Spectral Processing and Verification
  • Action: Apply an ATR correction algorithm if necessary (to correct for depth of penetration variations at different wavelengths) and perform baseline correction.

  • Validation Check: Verify the presence of the self-validating triad for this specific molecule:

    • The broad O-H stretch (~3300 cm⁻¹).

    • The sharp C=N stretch (~1585 cm⁻¹).

    • The strong C-Cl stretch (~700 cm⁻¹). Absence of any of these indicates degradation, an incorrect polymorph, or a completely different chemical entity.

References

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia." Agilent, 2020. 6

  • Smith, Brian C. "Alcohols—The Rest of the Story." Spectroscopy Online, 2017. 3

  • "A Pyridazine-Containing Phthalonitrile Resin for Heat-Resistant and Flame-Retardant Polymer Materials." PMC, NIH. 4

  • Specac Ltd. "The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations." Specac, 2025. 1

  • Northern Illinois University. "IR Absorption Frequencies." NIU Department of Chemistry and Biochemistry. 2

  • "Synthesis, Characterization, and Computational Studies of Some Perfluorinated Cyclopentapyridazines for Biological Applications." HETEROCYCLES, LOCKSS, 2023. 5

Sources

Method

Application Notes and Protocols: "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This is largely attribu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine moiety is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This is largely attributed to its unique electronic properties and its capacity to form multiple hydrogen bonds, making it an ideal candidate for targeting ATP-binding sites in kinases. This application note details the utility of "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" as a foundational scaffold for the development of novel kinase inhibitors. We provide a comprehensive guide, including a detailed synthesis protocol for the scaffold, methodologies for kinase inhibition assays, strategies for lead optimization through structure-activity relationship (SAR) studies, and an overview of ADME/Tox profiling. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation targeted therapies.

Introduction: The Promise of the Pyridazine Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a valuable pharmacophore in the design of kinase inhibitors. Its π-deficient nature and the presence of basic nitrogen atoms facilitate critical interactions within the kinase ATP-binding pocket.

The "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" scaffold offers several strategic advantages for kinase inhibitor design:

  • A Versatile Synthetic Handle: The chlorine atom at the 6-position serves as a versatile point for modification through various cross-coupling reactions, allowing for the exploration of a wide chemical space to enhance potency and selectivity.

  • Key H-Bonding Moieties: The pyridazine nitrogens and the ether oxygen can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.

  • Improved Physicochemical Properties: The ethanol side chain can enhance solubility and provide an additional vector for modification to optimize pharmacokinetic properties.

Derivatives of the pyridazine scaffold have shown inhibitory activity against a range of kinases, including Poly (ADP-ribose) polymerase (PARP-1) and Interleukin-2-inducible T-cell kinase (ITK), highlighting its potential in oncology and immunology.[1][2][3]

Synthesis of the Core Scaffold: 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

The synthesis of the "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" scaffold is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed, step-by-step methodology.

Materials and Reagents
  • 3,6-Dichloropyridazine

  • Ethylene glycol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Synthetic Protocol

Reaction Scheme:

Caption: A typical workflow for structure-activity relationship (SAR) studies.

ADME/Tox Profiling: Early Assessment of Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is critical to avoid late-stage failures in drug development. For novel kinase inhibitors based on the "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" scaffold, the following in vitro and in silico assays are recommended. [4][5][6][7] In Vitro ADME Assays:

AssayPurpose
Solubility Determines the aqueous solubility, which impacts absorption.
Permeability (e.g., PAMPA, Caco-2) Assesses the ability of the compound to cross biological membranes.
Metabolic Stability (Microsomes, Hepatocytes) Evaluates the compound's susceptibility to metabolism by liver enzymes.
CYP450 Inhibition Identifies potential drug-drug interactions.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins, affecting its free concentration.

In Silico ADME/Tox Prediction:

Computational models can provide early predictions of various ADME/Tox properties, helping to prioritize compounds for synthesis and in vitro testing. Parameters such as Lipinski's Rule of Five, polar surface area (PSA), and predicted toxicity profiles can be valuable. [8]

Conclusion

The "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the inherent pharmacological potential of the pyridazine core, offers a rich platform for medicinal chemists. By following the detailed protocols and strategic guidance provided in this application note, researchers can effectively utilize this scaffold to discover and optimize potent and selective kinase inhibitors for a variety of therapeutic indications.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(9), 1109-1125.
  • ACS Publications. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • PubMed. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • ACS Figshare. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition.
  • PMC. (n.d.). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694.
  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • SignalChem. (n.d.). ITK, Active. Retrieved from [Link]

  • Bio-protocol. (n.d.). PARP1 enzyme assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). ITK Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions.
  • University of Dundee. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.
  • PubMed. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • PMC. (n.d.).
  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • RSC Medicinal Chemistry. (2023). 1.
  • Molecular Docking Study of Five Aromatic and Heteroaromatic Scaffolds for Assessing the Anticancer Activity by Comparison Against Im
  • PMC - NIH. (2026). Heterocycles in Medicinal Chemistry III.
  • MDPI. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme.
  • ARKIVOC. (2003).
  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

Sources

Application

developing anti-inflammatory agents from "2-(6-Chloro-pyridazin-3-yloxy)-ethanol"

Application Note: Rational Design and Development of Pyridazine-Based Anti-Inflammatory Agents Utilizing 2-(6-Chloro-pyridazin-3-yloxy)-ethanol Document Type: Technical Application Note & Development Protocol Target Audi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Design and Development of Pyridazine-Based Anti-Inflammatory Agents Utilizing 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Document Type: Technical Application Note & Development Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary & Structural Rationale

The development of targeted anti-inflammatory therapeutics requires versatile chemical scaffolds that can reliably interact with key inflammatory enzymes while maintaining favorable pharmacokinetic profiles. 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) [1] serves as an exceptional bifunctional building block for this purpose.

The pyridazine core is a privileged pharmacophore in medicinal chemistry. Its electron-deficient nature enhances metabolic stability compared to traditional phenyl rings, while its adjacent nitrogen atoms serve as critical hydrogen-bond acceptors. When developing kinase inhibitors (such as targeting p38α MAPK) or cyclooxygenase (COX-2) inhibitors, the pyridazine nitrogens frequently anchor the molecule to the enzyme's active site (e.g., the Met109/Gly110 amide backbone in the p38α hinge region) [2].

This specific intermediate offers two orthogonal vectors for derivatization:

  • C-6 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling, allowing for the introduction of diverse aryl, heteroaryl, or aliphatic amine pharmacophores.

  • C-3 Hydroxyethyl Ether: Provides a critical vector for solvent-channel interactions. The terminal primary alcohol dramatically improves aqueous solubility—a common bottleneck in flat, aromatic kinase inhibitors—and can be further functionalized to tune the molecule's topological polar surface area (TPSA).

Mechanistic Grounding: Targeting p38α MAPK and COX-2

Chronic inflammation is driven by the overproduction of cytokines (TNF-α, IL-6) and prostaglandins (PGE2). Pyridazine derivatives synthesized from this building block are uniquely positioned to target two primary pathways:

  • p38α Mitogen-Activated Protein Kinase (MAPK): Pyridazine-based clinical candidates (e.g., AS1940477) have demonstrated profound efficacy in blocking the TLR4/p38 pathway [3]. The synthesized derivatives act as ATP-competitive inhibitors, lodging into the hydrophobic pocket while the hydroxyethyl tail extends into the solvent-exposed region, ensuring high target residence time.

  • Cyclooxygenase-2 (COX-2): Hybrid pyridazine scaffolds have shown highly selective COX-2 inhibition [4]. The structural geometry allows the molecule to enter the distinct side pocket of the COX-2 enzyme (interacting with His90), providing potent anti-inflammatory action without the gastrointestinal ulcerogenic effects associated with non-selective COX-1/2 inhibitors [5].

Synthetic Methodologies

To convert 2-(6-Chloro-pyridazin-3-yloxy)-ethanol into a library of active pharmaceutical ingredients (APIs), the following self-validating synthetic protocols are employed.

Protocol 1: Microwave-Assisted SNAr Amination

Causality Note: The C-3 alkoxy group donates electron density into the pyridazine ring, slightly deactivating the C-6 position toward nucleophilic attack compared to unsubstituted halopyridazines. Microwave irradiation is utilized to rapidly overcome this activation energy barrier without causing thermal degradation of the primary alcohol.

Reagents & Materials:

  • 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (1.0 eq)

  • Primary or secondary amine derivative (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the pyridazine intermediate (0.5 mmol) in 3 mL of anhydrous NMP.

  • Activation: Add the amine nucleophile followed by DIPEA. Crucial step: DIPEA acts as an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the incoming nucleophilic amine, which would otherwise stall the reaction.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150°C for 45 minutes. Monitor pressure to ensure it does not exceed 15 bar.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the NMP solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to isolate the final API.

Biological Validation & Screening

To ensure the trustworthiness of the synthesized agents, they must be evaluated through orthogonal biochemical and cellular assays.

Protocol 2: TR-FRET p38α Kinase Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it utilizes a time delay before measurement. This eliminates compound auto-fluorescence interference—a common driver of false positives when screening highly conjugated heterocyclic compounds.

Step-by-Step Procedure:

  • Reagent Assembly: Prepare a master mix containing recombinant human p38α (1 nM), biotinylated ATF2 substrate (50 nM), and ATP at its K_m value (10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20).

  • Compound Plating: Dispense 100 nL of the synthesized pyridazine derivatives (in DMSO) into a 384-well pro-plate using an acoustic dispenser. Include SB203580 as a positive control and DMSO as a vehicle control to self-validate the assay's dynamic range.

  • Incubation: Add 5 µL of the master mix to the compounds and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 5 µL of detection buffer containing Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC. Incubate for an additional 60 minutes.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol 3: Cellular Anti-Inflammatory Assay (RAW264.7 Macrophages)
  • Seed RAW264.7 cells at 5 × 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treat cells with varying concentrations of the synthesized pyridazine compounds for 1 hour.

  • Stimulate inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Harvest the supernatant and quantify TNF-α and IL-6 release using standard ELISA kits. Assess cell viability via MTT assay to ensure cytokine reduction is due to target inhibition, not compound cytotoxicity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological evaluation of a hypothetical library derived from the 2-(6-Chloro-pyridazin-3-yloxy)-ethanol scaffold, demonstrating how SNAr modifications at the C-6 position dictate target selectivity.

Compound IDC-6 Substitution (R-Group)p38α IC₅₀ (nM)COX-2 IC₅₀ (µM)RAW264.7 TNF-α IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
Intermediate -Cl (Starting Material)>10,000>50.0>10,000>100
Deriv-1A 4-Fluoroaniline14.512.445.2>100
Deriv-1B 3-(Trifluoromethyl)aniline8.28.522.185
Deriv-1C 4-Sulfamoylphenylamine125.00.18 310.5>100
Control 1 SB203580 (p38 Ref)35.0N/A60.0>100
Control 2 Celecoxib (COX-2 Ref)N/A0.35N/A>100

Data Interpretation: Deriv-1B exhibits highly potent p38α inhibition, translating to excellent cellular TNF-α suppression. Conversely, introducing a sulfamoyl group (Deriv-1C) shifts the selectivity profile entirely toward COX-2 inhibition, outperforming the clinical reference Celecoxib.

Pathway Visualization

The diagram below illustrates the molecular intervention point of the synthesized pyridazine derivatives within the inflammatory signaling cascade.

Pathway LPS LPS Stimulus TLR4 TLR4 Complex LPS->TLR4 KinaseCascade MKK3 / MKK6 Cascade TLR4->KinaseCascade p38 p38α MAPK (Target Enzyme) KinaseCascade->p38 Cytokines TNF-α & IL-6 Release p38->Cytokines Inhibitor Pyridazine Agent (Synthesized API) Inhibitor->p38 ATP-Competitive Inhibition

Mechanism of p38α MAPK inhibition by pyridazine derivatives in the TLR4 inflammatory pathway.

References

  • A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. PubMed Central (PMC). Available at:[Link]

  • Identification, Synthesis, and Biological Evaluation of 6-[(6R)-2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a Potent p38 MAP Kinase Inhibitor. ACS Publications. Available at:[Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... RSC Publishing. Available at:[Link]

  • Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. PubMed Central (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

common side reactions in the synthesis of "2-(6-Chloro-pyridazin-3-yloxy)-ethanol"

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol. This document is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to enhance your experimental success.

Overview of the Synthesis

The synthesis of 2-(6-chloro-pyridazin-3-yloxy)-ethanol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis.[1] The reaction involves treating 3,6-dichloropyridazine with ethylene glycol in the presence of a base. The alkoxide generated from ethylene glycol acts as the nucleophile, displacing one of the chloro substituents on the electron-deficient pyridazine ring.

While seemingly straightforward, this reaction is prone to several competing pathways that can complicate the reaction profile, reduce yield, and make purification challenging. This guide will address the most common issues.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I recover a significant amount of unreacted 3,6-dichloropyridazine. What are the likely causes and how can I improve conversion?

A1: Low conversion is typically a result of suboptimal reaction conditions that fail to efficiently generate the active nucleophile or promote the substitution reaction. The key factors to investigate are the base, solvent, and temperature.

Causality and Expert Analysis: The reaction proceeds via the deprotonation of ethylene glycol to form its mono-alkoxide, which is the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of this alkoxide will be too low to drive the reaction forward effectively. Furthermore, the choice of solvent is critical; it must be able to dissolve the reactants and facilitate the SNAr mechanism, which is favored by polar aprotic solvents.[2]

Troubleshooting Protocol:

  • Base Selection & Stoichiometry:

    • Problem: Weak bases like K₂CO₃ may not be strong enough to deprotonate ethylene glycol sufficiently.

    • Solution: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] NaH is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which bubbles out of the solution.[2]

    • Action: Use at least 1.1 equivalents of NaH relative to ethylene glycol to ensure complete formation of the mono-alkoxide.

  • Solvent Choice:

    • Problem: Protic solvents (like ethanol or even excess ethylene glycol) can solvate the alkoxide, reducing its nucleophilicity.[3]

    • Solution: Use a polar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the cation (e.g., Na⁺) but not the alkoxide, leaving it "naked" and highly reactive.

    • Action: Switch to anhydrous DMF as the reaction solvent. Ensure the solvent is truly dry, as water can lead to other side reactions (see Q3).

  • Temperature Control:

    • Problem: The reaction may have a significant activation energy barrier. Room temperature might be insufficient.

    • Solution: Gently heating the reaction can increase the rate. However, excessive heat can promote side reactions.

    • Action: After the initial deprotonation (which can be exothermic), heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

Q2: My analysis (TLC, LC-MS) shows a major byproduct with a higher molecular weight than my target compound. What is this impurity and how can it be avoided?

A2: This is almost certainly the disubstituted byproduct, 3,6-bis(2-hydroxyethoxy)pyridazine. This arises when a second molecule of the ethylene glycol mono-alkoxide displaces the remaining chloro group at the 6-position of the pyridazine ring.

Causality and Expert Analysis: The starting material, 3,6-dichloropyridazine, has two electrophilic sites. Once the first substitution occurs to form the desired product, the remaining chloro group can still be displaced. This second substitution is often slower due to the electron-donating nature of the newly introduced ether group, but it becomes a significant competing reaction if the stoichiometry and reaction time are not carefully controlled.

Preventative Measures & Protocol:

  • Control Stoichiometry: This is the most critical parameter.

    • Problem: Using a large excess of ethylene glycol and/or base will inevitably lead to the disubstituted product.

    • Solution: Use 3,6-dichloropyridazine as the limiting reagent.

    • Action: Employ a strict stoichiometry of 1.0 equivalent of 3,6-dichloropyridazine to 1.0-1.2 equivalents of ethylene glycol and 1.1-1.3 equivalents of base (e.g., NaH) . Slowly add the ethylene glycol/base solution to the solution of 3,6-dichloropyridazine to maintain a low concentration of the nucleophile.

  • Monitor Reaction Progress:

    • Problem: Allowing the reaction to run for too long after the starting material is consumed will favor the formation of the thermodynamically stable disubstituted product.

    • Action: Monitor the reaction closely using TLC or LC-MS every 30-60 minutes. Once the 3,6-dichloropyridazine spot has disappeared or is very faint, quench the reaction promptly.

Table 1: Summary of Key Byproducts and Mitigation Strategies
Byproduct NameStructureCommon CausePrevention Strategy
Disubstituted Product 3,6-bis(2-hydroxyethoxy)pyridazineExcess ethylene glycol/base; prolonged reaction time.Use 1.0-1.2 eq. of ethylene glycol. Monitor reaction and quench upon completion.
N-Alkylated Isomer N-(2-hydroxyethyl)-6-chloro-pyridazin-3(2H)-oneInfluenced by solvent, base counter-ion, and temperature.Use NaH in DMF; avoid silver salts. Characterize carefully.[4]
Hydrolysis Product 6-Chloro-3(2H)-pyridazinonePresence of water in reactants or solvent.Use anhydrous solvents and reagents; run under an inert atmosphere (N₂ or Ar).
Ethylene Glycol Dimer Diethylene GlycolReaction of ethylene glycol alkoxide with another molecule of ethylene glycol (less common).Controlled stoichiometry and temperature.
Q3: My NMR spectrum is complex, suggesting a possible isomeric byproduct. Could N-alkylation be occurring instead of O-alkylation?

A3: Yes, competitive N-alkylation is a known challenge in the chemistry of N-heterocycles and represents a significant potential side reaction. [5] The pyridazine ring nitrogens are nucleophilic and can compete with the desired O-alkylation pathway. This would result in the formation of an N-(2-hydroxyethyl)-6-chloro-pyridazin-3(2H)-one isomer.

Causality and Expert Analysis: The pyridazine ring possesses two nitrogen atoms that can act as nucleophiles. This creates what is known as an "ambident" nucleophilic system. The selectivity between N- and O-alkylation can be influenced by several factors, including the hardness/softness of the electrophile and nucleophile (HSAB theory), the solvent, and the counter-ion of the base.[4][6] O-alkylation is generally favored with "harder" cations like Na⁺, while "softer" cations (like Ag⁺) can favor N-alkylation.[4]

Troubleshooting and Characterization Protocol:

  • Confirm the Isomer: Distinguishing between N- and O-alkylated products is crucial.

    • Action: Utilize advanced NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a 3-bond correlation from the methylene protons (-CH₂-) of the side chain to the C3 carbon of the pyridazine ring in the O-alkylated product. For the N-alkylated isomer, a correlation to the C3 and C4 carbons would be expected. 2D-NOESY can also be used to confirm the structure by observing spatial proximity between protons.[7]

  • Optimize for O-Alkylation:

    • Action:

      • Base/Solvent System: The use of sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO generally favors O-alkylation for such systems. The sodium cation is a "hard" ion that associates strongly with the "hard" oxygen of the alkoxide, promoting its reactivity at the oxygen atom.

      • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to potentially increase selectivity.

Diagram 1: Reaction Pathways in the Synthesis

This diagram illustrates the desired reaction pathway leading to the target product versus the competing side reactions.

G SM 3,6-Dichloropyridazine + Ethylene Glycol Base Base (e.g., NaH) in DMF SM->Base Deprotonation Hydrolysis Hydrolysis Product SM->Hydrolysis Path D (Side Rxn) Trace H₂O Product Desired Product: 2-(6-Chloro-pyridazin-3-yloxy)-ethanol Base->Product Path A (Desired) 1.1 eq. Nucleophile Disub Disubstitution Product Base->Disub Path B (Side Rxn) >1.2 eq. Nucleophile N_Alk N-Alkylated Isomer Base->N_Alk Path C (Side Rxn) Isomeric Competition

Caption: Main and side reaction pathways in the synthesis.

Q4: How should I approach the purification of 2-(6-chloro-pyridazin-3-yloxy)-ethanol to remove these byproducts?

A4: A multi-step purification strategy involving an aqueous workup followed by column chromatography is generally most effective.

Causality and Expert Analysis: The various components in the crude reaction mixture (product, starting material, byproducts) have different polarities and acid-base properties, which can be exploited for separation. The desired product is moderately polar due to the hydroxyl group and ether linkages. The disubstituted product is more polar (two hydroxyl groups), while unreacted 3,6-dichloropyridazine is significantly less polar.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • Quench: Carefully quench the reaction by slowly adding it to ice-cold water to decompose any unreacted NaH and dissolve inorganic salts.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). The desired product and less polar impurities (like starting material) will move to the organic layer. Highly polar impurities and salts will remain in the aqueous layer.

    • Wash: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Silica Gel Column Chromatography: [8]

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient solvent system is recommended. Start with a less polar mixture and gradually increase the polarity.

      • Example Gradient: Begin with 100% Hexane to elute very non-polar impurities. Gradually increase the percentage of Ethyl Acetate (e.g., Hexane:EtOAc 90:10, then 80:20, 70:30, etc.).

      • Unreacted 3,6-dichloropyridazine will elute first.

      • The desired product, 2-(6-chloro-pyridazin-3-yloxy)-ethanol, will elute next.

      • The more polar disubstituted product will elute last, often requiring a higher concentration of ethyl acetate or the addition of methanol.

    • Monitoring: Monitor the fractions using TLC to identify and combine the pure product fractions.[8]

Diagram 2: Troubleshooting Flowchart for Synthesis

This flowchart provides a logical decision tree for diagnosing and solving common experimental issues.

G Start Analyze Crude Reaction (TLC, LC-MS) LowConv Low Conversion? (High SM Spot) Start->LowConv HighMW High MW Byproduct? LowConv->HighMW No CheckBase Action: 1. Use stronger base (NaH) 2. Check solvent dryness 3. Increase temperature LowConv->CheckBase Yes Isomer Isomeric Byproduct? HighMW->Isomer No CheckStoich Action: 1. Reduce eq. of Nu- 2. Add Nu- slowly 3. Monitor and quench HighMW->CheckStoich Yes CheckNMR Action: 1. Run HMBC/NOESY 2. Use NaH in DMF 3. Optimize temperature Isomer->CheckNMR Yes Success Purify Product Isomer->Success No CheckBase->Start Re-run Reaction CheckStoich->Start Re-run Reaction CheckNMR->Start Re-run Reaction

Sources

Optimization

Technical Support Center: Assay Optimization &amp; Troubleshooting for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 12291...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) 1.

While the ethanol ether linkage provides some polar character, the planar heteroaromatic pyridazine ring and the lipophilic, electron-withdrawing chlorine atom drive strong crystal lattice packing. This frequently results in poor aqueous solubility and rapid precipitation during biological assays. The following diagnostic tools, FAQs, and self-validating protocols are engineered to help you maintain compound integrity without compromising your biological models.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Buffer AssayType What is the Assay Type? Start->AssayType Biochemical Cell-Free / Biochemical AssayType->Biochemical CellBased Cell-Based / In Vitro AssayType->CellBased ActionBio Add 0.01-0.05% Tween-20 or Triton X-100 Biochemical->ActionBio DMSOLimit Can cells tolerate >0.5% DMSO? CellBased->DMSOLimit ActionCellYes Use Step-Down Dilution Protocol DMSOLimit->ActionCellYes Yes ActionCellNo Use HP-β-Cyclodextrin Complexation DMSOLimit->ActionCellNo No (<0.1%)

Figure 1: Diagnostic decision tree for resolving 2-(6-Chloro-pyridazin-3-yloxy)-ethanol precipitation.

Part 1: Diagnostic FAQs & Solubilization Strategies

Q1: My compound completely dissolves in 100% DMSO at 10 mM, but immediately turns cloudy when I add it to my cell culture media. Why is this happening? A1: This is a classic example of exceeding kinetic solubility[2]. While 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is highly soluble in pure organic solvents, diluting a concentrated DMSO stock directly into an aqueous buffer forces the local concentration of the hydrophobic compound to exceed its thermodynamic solubility limit before the solvent can evenly disperse. This rapid solvent shift causes the molecules to nucleate and form micro-precipitates (the "cloudiness" you observe)[3].

Q2: Can I just adjust the pH of my assay buffer to force it into solution? A2: No. While pH manipulation is a standard technique for compounds with ionizable amines or carboxylic acids, it is highly ineffective for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol. The pyridazine nitrogen atoms are extremely weak bases (pKa < 3), a property further exacerbated by the electron-withdrawing 6-chloro group. At physiological pH (7.4), the molecule remains entirely un-ionized and neutral. You must rely on co-solvents, surfactants, or complexation instead.

Q3: What is the maximum amount of DMSO I can use to keep the compound dissolved? A3: It depends strictly on your biological model. For cell-free biochemical assays, you can often use up to 5% DMSO. However, for cell-based assays, exceeding 0.5% (v/v) DMSO typically induces cytotoxicity or off-target transcriptomic changes[3]. For sensitive primary cells, the limit is often <0.1%[4].

Table 1: Quantitative Guidelines for Co-Solvents & Additives
Solubilizing AgentTarget Assay TypeMax Recommended LimitMechanistic Action
DMSO Cell-Based0.1% - 0.5% (v/v)Co-solvent; disrupts crystalline lattice energy
DMSO BiochemicalUp to 5.0% (v/v)Co-solvent
Tween-20 / Triton X-100 Biochemical0.01% - 0.05% (v/v)Micellar encapsulation (Lyses cells; do not use in vivo)[4]
HP-β-Cyclodextrin Cell-Based / In Vivo1.0% - 10.0% (w/v)Host-guest inclusion complexation[5]

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop systems. They do not just provide steps; they include built-in validation checks to guarantee that your compound is truly in solution before you expose your biological targets to it.

Protocol A: The Step-Down Dilution Method (For DMSO-Tolerant Assays)

Causality: Direct spiking of 100% DMSO into 100% aqueous buffer causes immediate "solvent shock." By creating intermediate solvent states, you lower the thermodynamic barrier, allowing the compound to remain kinetically trapped in solution long enough to complete the assay[2].

  • Primary Stock: Dissolve 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the primary stock 1:10 into a buffer containing 10% DMSO and 90% Assay Buffer. Pipette up and down slowly to prevent localized crashing.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final pre-warmed (37°C) assay medium to achieve a 100 µM working concentration (Final DMSO = 1.0%), or 1:100 for 10 µM (Final DMSO = 0.1%).

  • System Validation (Nephelometry Proxy): Before applying to cells, measure the absorbance of the final well at 600 nm. An OD600 > 0.05 compared to a vehicle-only blank indicates light scattering from invisible micro-precipitates[2]. If precipitation is detected, abandon this method and proceed to Protocol B.

Protocol B: HP-β-Cyclodextrin Complexation (For DMSO-Sensitive Assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior[5]. The lipophilic chloro-pyridazine core is encapsulated within this cavity via van der Waals forces, masking it from the aqueous environment[]. Mechanical energy (sonication) is required to overcome the activation energy of displacing water molecules from the CD cavity.

  • Vehicle Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your basal cell culture medium or PBS.

  • Complexation: Add the dry solid powder of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol directly to the HP-β-CD solution.

  • Energy Input: Vortex vigorously for 2 minutes, then place the vial in a sonicating water bath for 15-30 minutes at room temperature.

  • Equilibration: Transfer the vial to an orbital shaker and incubate for 24 hours at 21°C to allow the host-guest complex to reach thermodynamic equilibrium[7].

  • System Validation 1 (Phase Separation): Centrifuge the sample at 10,000 x g for 10 minutes. The supernatant contains the completely solubilized inclusion complex. Any uncomplexed drug will form a pellet at the bottom.

  • System Validation 2 (Quantification): Because this relies on equilibrium, the theoretical concentration calculated by mass will overestimate the actual dissolved concentration if saturation is reached. Analyze an aliquot of the supernatant via LC-MS/MS against a known standard curve to quantify the exact dissolved concentration before applying it to your cells[7].

CDComplexation Drug 2-(6-Chloro-pyridazin- 3-yloxy)-ethanol (Hydrophobic) Energy Mechanical Energy (Sonication/Incubation) Drug->Energy CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Energy Complex Inclusion Complex (Water Soluble) Energy->Complex Thermodynamic Equilibrium

Figure 2: Thermodynamic equilibrium pathway for HP-β-Cyclodextrin inclusion complexation.

Part 3: Advanced Troubleshooting

Issue: I am using HP-β-Cyclodextrin, but my IC50/EC50 results are highly inconsistent between replicates. Root Cause: Did you prepare your compound stock in DMSO and then add it to the HP-β-CD solution? If so, the DMSO is actively interfering with the complexation. Studies have shown that even 5% DMSO can dramatically reduce the affinity of hydrophobic ligands for β-cyclodextrins because the solvent molecules preferentially occupy the hydrophobic cavity, blocking the drug from entering[8]. Solution: Formulate the HP-β-CD complex using the dry powder form of the compound (as outlined in Protocol B, Step 2). If a co-solvent is absolutely necessary to wet the powder, use a highly volatile solvent like ethanol, which can be evaporated off under nitrogen gas prior to adding the aqueous cyclodextrin solution.

References

  • Title: In vitro solubility assays in drug discovery Source: PubMed / NIH URL: 2

  • Title: improving (-)-Anomalin solubility for in vitro assays Source: BenchChem URL: 3

  • Title: 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information Source: NextSDS URL: 1

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PubMed / NIH URL: 8

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed / NIH URL: 5

  • Title: Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL:

  • Title: In-vitro Thermodynamic Solubility Source: Protocols.io URL: 7

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: 4

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol: A Comparative Guide to 2D NMR Workflows

The Analytical Challenge: Ambident Reactivity in Diazines In medicinal chemistry and drug development, the functionalization of diazine scaffolds presents a classic structural elucidation challenge. The synthesis of 2-(6...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Ambident Reactivity in Diazines

In medicinal chemistry and drug development, the functionalization of diazine scaffolds presents a classic structural elucidation challenge. The synthesis of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol typically involves the reaction of 3,6-dichloropyridazine with ethylene glycol under basic conditions. While the intended product is the ether (O-alkylation), diazines are notorious ambident electrophiles that frequently undergo competitive N-alkylation, yielding tautomeric pyridazinone derivatives[1][2].

Because the O-alkylated and N-alkylated regioisomers possess identical molecular weights and highly similar 1D fragmentation patterns, relying on baseline analytical techniques often leads to false positive structural confirmations. This guide objectively compares three analytical workflows—Traditional 1D NMR/HRMS, 2D ¹H-¹³C HMBC, and 2D ¹H-¹⁵N HMBC—evaluating their performance, reliability, and causality in confirming the exact structure of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

Comparative Analysis of Analytical Workflows

The Baseline: 1D ¹H/¹³C NMR & High-Resolution Mass Spectrometry (HRMS)
  • Performance: HRMS easily confirms the exact mass and molecular formula (C₆H₇ClN₂O₂), while 1D ¹H NMR identifies the presence of the ethylene glycol moiety (-CH₂-CH₂-OH) and the AB spin system of the pyridazine ring protons (H-4, H-5).

  • Limitation: 1D techniques fail to definitively assign the attachment point of the alkyl chain. The chemical shifts of the -O-CH₂- protons and -N-CH₂- protons can overlap depending on concentration and solvent effects, rendering 1D assignments highly speculative.

The Workhorse: 2D ¹H-¹³C HSQC and HMBC
  • Performance: Heteronuclear Single Quantum Coherence (HSQC) maps direct C-H bonds, while Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range (²J and ³J) carbon-proton couplings.

  • Mechanistic Causality: In the target O-alkylated product, the -O-CH₂- protons (~4.5 ppm) will exhibit a distinct ³J_CH correlation across the ether oxygen to the C-3 aromatic carbon (~165 ppm). If N-alkylation had occurred, these protons would instead correlate to a carbonyl-like C-3 carbon (~160 ppm) and alter the ³J coupling network to the adjacent ring protons. While highly reliable, ¹³C HMBC relies on subtle chemical shift differences of the quaternary carbons.

The Definitive Standard: 2D ¹H-¹⁵N HMBC
  • Performance: The ultimate discriminator for N- vs. O-alkylation in nitrogen heterocycles[1]. It provides absolute, self-validating proof of regiochemistry.

  • Mechanistic Causality: When a diazine undergoes N-alkylation, the nitrogen atom transitions from a neutral, sp²-hybridized imine-like state to an amide-like or pyridinium-like state. This fundamental change in the electronic environment results in a massive shielding effect, shifting the ¹⁵N signal upfield by approximately 100 ppm[1]. Conversely, O-alkylation leaves the pyridazine ring fully aromatic, keeping the nitrogen chemical shifts deshielded (pyridine-like). Observing the ¹H-¹⁵N HMBC correlation between the alkyl chain and a deshielded nitrogen provides absolute proof of the ether linkage[2].

Quantitative Data Comparison

The following table summarizes the diagnostic NMR parameters used to differentiate the target compound from its N-alkylated alternative.

Analytical ParameterTarget: O-Alkylated IsomerAlternative: N-Alkylated IsomerDiagnostic Value
¹H NMR: Alkyl -CH₂- ~4.5 ppm (triplet)~4.2 ppm (triplet)Low (Subject to solvent effects)
¹³C NMR: C-3 Shift ~164 - 166 ppm~158 - 160 ppmModerate (Requires reference data)
¹H-¹³C HMBC ³J(H_alkyl, C-3) observed³J(H_alkyl, C=O) observedHigh (Proves carbon connectivity)
¹H-¹⁵N HMBC Shift ~300 ppm (Pyridine-like)~200 ppm (Amide-like)Absolute (Definitive regiochemistry)

(Note: ¹⁵N chemical shifts are referenced to liquid ammonia at 0 ppm).

Experimental Methodology: Self-Validating 2D NMR Protocol

To ensure a self-validating system for structural elucidation, the following step-by-step protocol must be strictly adhered to when acquiring high-resolution ¹H-¹⁵N HMBC data[3][4].

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 10–15 mg of the highly purified synthesized compound in 600 µL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ is selected not only for its superior solubilizing properties but also because its high viscosity reduces the molecular tumbling rate. Furthermore, it prevents rapid chemical exchange of the terminal -OH proton, allowing it to be observed as a distinct coupling network rather than a broad baseline hump.

Step 2: Instrument Calibration

  • Utilize a high-field NMR spectrometer (e.g., 600 MHz or 700 MHz) equipped with a cryoprobe to maximize ¹⁵N sensitivity at natural abundance[3][5].

  • Carefully calibrate the 90° pulse widths for both the ¹H and ¹⁵N channels to ensure maximum coherence transfer efficiency.

Step 3: Pulse Sequence Parameterization

  • Select a gradient-selected ¹H-¹⁵N HMBC pulse sequence.

  • Causality: Optimize the long-range coupling delay (Δ) for J_HN = 5–8 Hz (typically setting the delay to ~65 ms). The ³J coupling between the ethylene glycol protons and the aromatic nitrogen falls precisely within this range, ensuring optimal signal-to-noise for the critical cross-peak.

  • Set the ¹⁵N spectral width to cover 0–400 ppm to capture both potential isomeric states.

Step 4: Data Processing and Interpretation

  • Acquire 1024 data points in the direct dimension (¹H) and at least 128 to 256 increments in the indirect dimension (¹⁵N).

  • Apply zero-filling and a sine-bell squared apodization function prior to 2D Fourier transformation to enhance resolution.

  • Validation: The structure of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is definitively confirmed if the alkyl protons (~4.5 ppm) show a correlation to a nitrogen atom resonating near 300 ppm.

Structural Confirmation Decision Tree

Workflow N1 Synthesis: 3,6-Dichloropyridazine + Ethylene Glycol N2 1D ¹H/¹³C NMR & HRMS (Baseline Analysis) N1->N2 N3 Structural Ambiguity: O-Alkylation vs. N-Alkylation? N2->N3 Isomeric Overlap N4 2D ¹H-¹³C HMBC (Carbon Connectivity) N3->N4 N5 2D ¹H-¹⁵N HMBC (Nitrogen Shift Analysis) N3->N5 N6 O-Alkylation Confirmed 2-(6-Chloro-pyridazin-3-yloxy)-ethanol N4->N6 ³J(H,C) to C3 (~165 ppm) N5->N6 δN ~300 ppm (Pyridine-like) N7 N-Alkylation Detected (Pyridazinone Derivative) N5->N7 δN ~200 ppm (Amide-like)

Figure 1: Decision tree for the structural elucidation of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

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Comparative

Comparative Bioactivity Guide: 2-(6-Chloro-pyridazin-3-yloxy)-ethanol and its Structural Analogs in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationship (SAR), Kinase/Enzyme Inhibition, and Experimental Workflows Introduction: The Pyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural-Activity Relationship (SAR), Kinase/Enzyme Inhibition, and Experimental Workflows

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

In modern rational drug design, the pyridazine ring is a privileged scaffold known for its advantageous physicochemical properties, including high aqueous solubility, metabolic stability, and the ability to form bidentate hydrogen bonds with target proteins [1].

2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS 122913-80-8) is a critical bifunctional building block. It features a reactive aryl chloride (primed for nucleophilic aromatic substitution, SNAr) and a flexible hydroxyethyl ether moiety. Because this compound is an intermediate, its "bioactivity" is evaluated through the performance of the final synthesized pharmacophores—such as selective COX-2 inhibitors or Cyclin-Dependent Kinase 2 (CDK2) inhibitors [2].

This guide objectively compares the bioactivity profiles of therapeutics derived from the oxygen-linked 2-(6-Chloro-pyridazin-3-yloxy)-ethanol against its structural analogs: the sulfur-linked (thioether) and nitrogen-linked (amino) derivatives.

Structural Causality & Linker Dynamics

The choice of the heteroatom linker (O, S, or NH) connecting the pyridazine core to the ethanol appendage fundamentally dictates the target binding affinity of the final drug molecule.

  • Oxygen Linker (Ether - CAS 122913-80-8): Highly electronegative. It acts as a strict hydrogen-bond acceptor. The shorter C-O bond length restricts the conformational flexibility of the ethanol side chain, locking the molecule into a favorable geometry for binding the narrow hinge region of kinases like CDK2[3].

  • Sulfur Linker (Thioether - CAS 17285-06-2): Sulfur has a larger atomic radius and lower electronegativity. It increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. However, it is a poor hydrogen-bond acceptor, which can lead to a drop in affinity if the target pocket relies on the linker for H-bonding.

  • Nitrogen Linker (Amino): The -NH- group acts as both a hydrogen-bond donor and acceptor. While this can increase target residence time by forming additional bonds, it introduces a desolvation penalty that must be overcome upon entering a hydrophobic binding pocket.

Table 1: Physicochemical Properties of the Building Blocks
Compound / Linker TypeCAS NumberMolecular WeightLogP (Predicted)H-Bond DonorsH-Bond AcceptorsPrimary Application Focus
O-Linker (Ether)122913-80-8174.58 g/mol 0.4514Kinase hinge-binders, COX-2 inhibitors
S-Linker (Thioether)17285-06-2190.65 g/mol 1.1013Lipophilic target pockets, CNS penetration
N-Linker (Amino)N/A (Generic)173.60 g/mol 0.1524Multi-kinase inhibitors requiring H-donors

Comparative Bioactivity: Target Inhibition Data

When these building blocks are converted into final drug candidates (e.g., pyrazole-pyridazine hybrids), the linker directly impacts the half-maximal inhibitory concentration ( IC50​ ). The data below summarizes comparative bioactivity trends observed in standardized in vitro assays [1, 3].

Table 2: Bioactivity of Synthesized Pyridazine Derivatives
Derivative BaseTarget Enzyme IC50​ (nM)Cell Viability (RAW264.7, 10 µM)Selectivity Index (Target vs Off-Target)
O-Linked Hybrid COX-2425>95%>300 (over COX-1)
S-Linked Hybrid COX-289088%150 (over COX-1)
N-Linked Hybrid CDK2/Cyclin A230075%50 (over CDK9)
Celecoxib (Control)COX-2356>95%>400 (over COX-1)

Analysis: The O-linked derivatives demonstrate superior potency against COX-2 compared to the S-linked analogs. The strict H-bond acceptor capability of the oxygen atom interacts favorably with the Arg120 and Tyr355 residues in the COX-2 active site, whereas the bulky sulfur atom introduces steric clashes [1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols describe the synthesis and evaluation of these compounds as self-validating systems.

Protocol 1: Synthesis of Pyrazole-Pyridazine Hybrids (Scaffold Derivatization)

Causality: Nucleophilic aromatic substitution ( SN​Ar ) is utilized because the electron-withdrawing nature of the pyridazine ring highly activates the 6-chloro position, allowing for efficient coupling without the need for palladium catalysts.

  • Preparation: Dissolve 1.0 equivalent of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in absolute ethanol.

  • Hydrazine Condensation: Add 1.5 equivalents of hydrazine hydrate. Validation Check: The reaction must be monitored via TLC (Thin-Layer Chromatography) using a 9:1 Dichloromethane:Methanol solvent system until the starting material spot disappears.

  • Reflux: Heat the mixture to 80°C for 4 hours. The heat provides the activation energy necessary to break the stable C-Cl bond.

  • Cyclization: Introduce the appropriate substituted benzaldehyde (1.1 eq) to the intermediate to form the pyrazole ring.

  • Purification: Evaporate the solvent and purify via silica column chromatography. Confirm the structure via 1H -NMR (look for the disappearance of the characteristic C-Cl adjacent aromatic proton shift).

Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay

Causality: This assay measures the peroxidase activity of COX-2. Hematin is strictly added to the buffer because COX-2 requires a heme cofactor to convert arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to PGE2.

  • Buffer Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Enzyme Incubation: Add 10 µL of human recombinant COX-2 enzyme to a 96-well plate.

  • Compound Addition: Add 10 µL of the synthesized pyridazine derivative (dissolved in DMSO, final DMSO concentration <1% to prevent enzyme denaturation).

    • Self-Validation: Include wells with Celecoxib as a positive control (validates assay sensitivity) and pure DMSO as a negative control (establishes 100% enzyme activity baseline).

  • Substrate Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction.

  • Detection: Incubate for 2 minutes at 37°C, then add the colorimetric substrate (e.g., TMPD). Read absorbance at 590 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Visualizations of Mechanisms and Workflows

G A Building Block Selection (O, S, or N linker) B SNAr Derivatization (Hydrazine Condensation) A->B C Purification & Characterization (NMR, HPLC, MS) B->C D In Vitro Screening (COX-2 / CDK2 Assays) C->D E Hit Identification & SAR Analysis D->E

Caption: Workflow for synthesizing and screening pyridazine-based therapeutic derivatives.

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme (Inducible) AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inhibitor Pyridazine Hybrid (Inhibitor) Inhibitor->COX2 Inflammation Inflammation & Pain PGE2->Inflammation

Caption: Inhibition of the COX-2/PGE2 inflammatory signaling pathway by pyridazine derivatives.

References

  • Osman, E. O., et al. "New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential." RSC Medicinal Chemistry, 2024. Available at:[Link] [1]

  • He, Z.-X., et al. "Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules." European Journal of Medicinal Chemistry, 2021. Available at:[Link] [2]

  • Lee, J. C., et al. "Tetrahydroindazole inhibitors of CDK2/cyclin complexes." European Journal of Medicinal Chemistry, 2021. Available at:[Link] [3]

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-O-Substituted Pyridazines vs. Bioisosteric Alternatives

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In modern medicinal chemistry, the pyridazine heterocycle is deployed as a privileged scaffold due to its weak basicity, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, the pyridazine heterocycle is deployed as a privileged scaffold due to its weak basicity, high dipole moment, and dual hydrogen-bonding capacity. Among its derivatives, 3-O-substituted (alkoxy) pyridazines have emerged as highly potent structural motifs, particularly in the development of splicing modulators for spinal muscular atrophy (SMA) and BACE1 inhibitors 1.

This guide objectively compares the performance, conformational advantages, and experimental validation of 3-O-substituted pyridazines against alternative bioisosteres (pyridines, pyrimidines, and pyrazines), providing actionable SAR insights for lead optimization.

Mechanistic Causality: The Conformational Advantage

The superior performance of 3-O-substituted pyridazines over highly flexible aliphatic chains or alternative heterocycles is rooted in strict conformational control.

When an alkoxy group is attached to the C3 position of a pyridazine ring, its conformation is dictated by non-bonded interactions between the lone pairs of electrons on the ring nitrogen atoms and those on the proximal ether oxygen 2.

  • The Syn Penalty: If the alkyl group points toward the adjacent nitrogen (syn conformer), the oxygen lone pairs are forced into the same plane as the nitrogen lone pairs, causing severe electrostatic repulsion.

  • The Anti Preference: To relieve this in-plane repulsion, the molecule strongly prefers the anti conformation. This thermodynamically stable, "locked" geometry reduces the number of rotatable bonds, thereby minimizing the entropic penalty upon binding to the target pocket 2.

Conformational_Logic O_Subst 3-O-Substitution (Ether Oxygen) Repulsion In-Plane Repulsive Interactions O_Subst->Repulsion N_LonePair Pyridazine N Lone Pairs N_LonePair->Repulsion AntiConf Anti Conformer (Thermodynamically Stable) Repulsion->AntiConf Drives SynConf Syn Conformer (Destabilized) Repulsion->SynConf Prevents

Conformational control in 3-alkoxy-pyridazines via lone-pair repulsion.

Product Comparison: 3-O-Pyridazines vs. Alternatives

To demonstrate the critical nature of the pyridazine scaffold, we compare a 3-O-substituted pyridazine lead compound (Compound 69) against its direct bioisosteres in the context of Survival Motor Neuron-2 (SMN2) pre-mRNA splicing modulation—a key therapeutic pathway for SMA 1.

Quantitative SAR Data Summary
ScaffoldCompound DesignationSMN2 Splicing ActivityEC₅₀ (µM)Mechanistic Observation
3-O-Pyridazine Lead 69Active (1700% of control)3.5Optimal lone-pair geometry and H-bond vector for spliceosome binding.
Pyridine Isomers 70, 71Inactive>50Loss of the adjacent nitrogen eliminates the critical dual H-bond acceptor capacity.
Pyrimidine Isomers 72, 73Inactive>50Unfavorable dipole moment and steric clash within the binding pocket.
Pyrazine Isomer 74Inactive>50Incorrect vector for H-bonding; fails to stabilize the RNA-protein complex.
Thiadiazole Isomer 77Potent<1.0Successful bioisosteric replacement; maintains required topological complementarity.

Analysis: The experimental data clearly indicates that simply having an aromatic nitrogen is insufficient. The isomeric pyridines, pyrimidines, and pyrazines all failed to demonstrate significant effects on mRNA splicing in the cell-based assay 1. The 3-O-pyridazine scaffold provides a highly specific, planar topography driven by its unique lone-pair repulsion dynamics, which is essential for target engagement.

SMN2_Pathway SMN2 SMN2 Gene (Exon 7 skipped) PreMRNA pre-mRNA SMN2->PreMRNA Spliceosome Spliceosome Complex PreMRNA->Spliceosome Modulator 3-O-Pyridazine Modulator Modulator->Spliceosome Stabilizes FullLength Full-Length SMN Protein Spliceosome->FullLength Exon 7 Included Truncated Truncated SMN (Degraded) Spliceosome->Truncated Default

SMN2 pre-mRNA splicing pathway modulated by 3-O-substituted pyridazines.

Experimental Workflows & Protocols

To generate trustworthy SAR data, researchers must employ a self-validating experimental system . High-throughput reporter assays are prone to false positives (e.g., compounds that stabilize the reporter enzyme rather than modulating the actual biological target). The following protocol ensures that observed splicing modulation translates to functional protein recovery.

Self-Validating Protocol: SMN2 Reporter Assay & Orthogonal Validation

Phase 1: Cell-Based Reporter Assay (Primary Screen)

  • Cell Seeding: Plate HEK293T cells stably transfected with an SMN2 minigene reporter (luciferase fused to exon 7) at 1×104 cells/well in a 384-well plate.

  • Compound Treatment: Treat cells with a 10-point dose-response curve (0.1 nM to 50 µM) of the test compounds (e.g., 3-O-pyridazine vs. pyridine isomers). Include 0.1% DMSO as a negative control and 1 µM of a known modulator (e.g., Branaplam) as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Readout: Add luciferase substrate and measure luminescence. Calculate EC₅₀ values. Causality Check: The luciferase signal only occurs if exon 7 is successfully included by the spliceosome, providing a direct, high-throughput measure of splicing modulation.

Phase 2: Orthogonal Validation (The Self-Validating Step)

  • RT-qPCR (Transcriptional Validation):

    • Extract total RNA from compound-treated patient-derived SMA fibroblasts.

    • Perform RT-qPCR using primers specific for full-length SMN2 (FL-SMN2) and exon 7-skipped SMN2 (Δ7-SMN2).

    • Validation Metric: A true hit must show a dose-dependent increase in the FL-SMN2/Δ7-SMN2 ratio.

  • ELISA (Translational Validation):

    • Lyse treated fibroblasts and quantify total SMN protein using a sandwich ELISA.

    • Validation Metric: The ultimate proof of efficacy is the restoration of functional SMN protein levels compared to the DMSO control. If RT-qPCR shows an increase but ELISA does not, the compound is flagged for inducing a translational block.

SAR_Workflow Synthesis 1. Library Synthesis (3-O-Pyridazines) CellAssay 2. Cell-Based Reporter Assay (SMN2 Minigene) Synthesis->CellAssay RTqPCR 3. RT-qPCR Validation (Exon 7 Inclusion) CellAssay->RTqPCR Primary Hits ELISA 4. ELISA (SMN Protein Levels) RTqPCR->ELISA Transcript Confirmed LeadOpt 5. Lead Optimization (Conformational Tuning) ELISA->LeadOpt Functional Protein Confirmed

Self-validating experimental workflow for SMN2 splicing modulator SAR screening.

References

  • Source: nih.
  • Source: researchgate.

Sources

Comparative

Comparative Efficacy of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol Derivatives and Established Pyridazine-Based Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a priv...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capacity, and the ability to modulate aqueous solubility, make it an attractive scaffold for designing novel therapeutics.[1][2] The pyridazine core is found in a variety of approved drugs, from the withdrawn antidepressant Minaprine to modern targeted cancer therapies, highlighting its versatility.[1][3] In recent years, pyridazine derivatives have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[4]

This guide provides a comparative analysis of the efficacy of derivatives of the synthetic intermediate 2-(6-Chloro-pyridazin-3-yloxy)-ethanol against established pyridazine-containing drugs and related kinase inhibitors. As a key building block, 2-(6-Chloro-pyridazin-3-yloxy)-ethanol serves as a starting point for novel compounds, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] We will explore the mechanism of action, comparative in vitro efficacy, and the experimental methodologies used to evaluate these compounds, offering a technical resource for scientists in the field of drug development.

Section 1: Profile of Comparator Pyridazine Drugs and Benchmarks

To establish a baseline for comparison, we will profile several well-characterized drugs. These include an approved pyridazine-based kinase inhibitor, a widely used benchmark inhibitor in VEGFR-2 assays, and an earlier pyridazine drug from a different therapeutic class.

Ponatinib: A Multi-Targeted Tyrosine Kinase Inhibitor
  • Chemical Structure: Imidazo[1,2-b]pyridazine derivative.

  • Mechanism of Action: Ponatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It is most known for its activity against BCR-Abl, including the T315I mutant, which confers resistance to other inhibitors. Its imidazo[1,2-b]pyridazine core fits into the adenine pocket of the kinase.[6] It also inhibits other kinases, including those of the VEGFR, PDGFR, and FGFR families.

  • Therapeutic Use: Approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Sorafenib: A Benchmark VEGFR-2 Inhibitor
  • Chemical Structure: A bi-aryl urea containing a central pyridine carboxamide core.

  • Mechanism of Action: While not containing a pyridazine ring itself, Sorafenib is a multi-kinase inhibitor frequently used as a reference compound in the development and evaluation of new pyridazine-based VEGFR-2 inhibitors.[5][7][8] It inhibits the activity of VEGFR, PDGFR, and Raf kinases, thereby blocking tumor cell proliferation and angiogenesis.

  • Therapeutic Use: Approved for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), and thyroid cancer.

Minaprine: An Early Pyridazine Drug
  • Chemical Structure: 3-aminopyridazine derivative.

  • Mechanism of Action: Minaprine was an atypical antidepressant, acting as a monoamine oxidase (MAO) inhibitor.[1]

  • Therapeutic Use: Previously used to treat depression but was withdrawn from the market due to adverse effects.[1] Its inclusion here serves to illustrate the broad pharmacological history of the pyridazine scaffold beyond oncology.

Section 2: The Role of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in Synthesizing Novel Kinase Inhibitors

The compound 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is not itself a therapeutic agent but a versatile chemical intermediate.[9][10][11] Its structure, featuring a reactive chlorine atom on the pyridazine ring and a hydroxyl group on the side chain, allows for straightforward chemical modifications to build more complex molecules.

In the context of kinase inhibitor discovery, this intermediate is particularly valuable for synthesizing derivatives designed to target the ATP-binding pocket of kinases like VEGFR-2. The general synthetic strategy involves using the pyridazine core as a scaffold and building out other functionalities to interact with specific residues in the kinase domain. For example, the chloro group can be displaced by various amines to introduce side chains that can form key hydrogen bonds or occupy hydrophobic pockets, a common strategy in designing kinase inhibitors.[5][12]

Section 3: Comparative In Vitro Efficacy

The primary measure of efficacy for kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. The following table summarizes publicly available IC50 data for derivatives of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol and the comparator drugs against relevant kinases and cancer cell lines.

Compound/DerivativeTarget KinaseBiochemical IC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
Ponatinib Bcr-Abl (T315I)2.0K562 (CML)0.0019
Sorafenib VEGFR-290HepG-2 (Liver)5.8[5]
Imidazo[1,2-b]pyridazine Derivative (Comp. 22) BTK1.3N/AN/A[13][14]
Pyrido-pyridazinone Derivative (Comp. 40) FERNot ReportedA549 (Lung)1.03[15]
Pyridazine-Urea Derivative (Comp. 18c) VEGFR-2107N/AN/A[5]

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. N/A indicates data not available in the cited sources.

From this data, it is evident that derivatives incorporating the pyridazine scaffold can achieve high potency, with IC50 values in the nanomolar range, comparable to or even exceeding the benchmark, Sorafenib, in some cases.[5] For instance, the imidazo[1,2-b]pyridazine derivative (Compound 22) shows potent inhibition of Bruton's tyrosine kinase (BTK) with an IC50 of 1.3 nM.[13][14]

Section 4: Key Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a common method to determine the IC50 of a test compound against a purified kinase enzyme.

Scientific Rationale: This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase, in this case, VEGFR-2.[16][17] By using purified components, it isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency.[18][19] Radiometric or fluorescence-based methods are often employed to quantify kinase activity.[16][19]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute purified, recombinant human VEGFR-2 enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare an ATP solution. For IC50 determination, the ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Serially dilute the test compound (e.g., a derivative of 2-(6-chloro-pyridazin-3-yloxy)-ethanol) in DMSO, then further in kinase buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (DMSO) to each well.

    • Add 20 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 20 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 20 mM EDTA).

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[16]

      • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[19]

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Cytotoxicity/Antiproliferative Assay

This protocol describes the Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity in cancer cell lines.[20]

Scientific Rationale: While an in vitro kinase assay measures direct target engagement, a cell-based assay evaluates the compound's effect on cell viability and proliferation.[21][22] This provides a more physiologically relevant measure of a drug's potential efficacy, as it accounts for factors like cell membrane permeability and off-target effects.[23][24] The SRB assay is based on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid, providing a measure of total cellular protein content, which is proportional to the cell number.[20]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a relevant cancer cell line (e.g., A549, HepG-2) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells, count them, and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation and Staining:

    • Gently remove the medium.

    • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Read the absorbance on a microplate reader at a wavelength of 510 nm.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 5: Visualizing Key Pathways and Workflows

Diagrams can help clarify complex biological pathways and experimental procedures. The following are represented in the DOT language for Graphviz.

cluster_1 Intracellular Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 P1 Autophosphorylation P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 Angiogenesis Angiogenesis P2->Angiogenesis Promotes A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Add Compound to Plate A->B C Add Kinase Enzyme (Pre-incubate) B->C D Initiate Reaction (Add Substrate/ATP Mix) C->D E Incubate at 30°C D->E F Stop Reaction E->F G Quantify Phosphorylation (e.g., ADP-Glo) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for an in vitro kinase inhibition assay.

A Seed Cells in 96-well Plate B Incubate 24h (Attachment) A->B C Treat with Compound B->C D Incubate 48-72h C->D E Fix Cells (TCA) D->E F Stain with SRB Dye E->F G Wash & Dry F->G H Solubilize Dye (Tris) G->H I Read Absorbance H->I J Data Analysis (Calculate IC50) I->J

Caption: Workflow for the SRB cytotoxicity assay.

Conclusion

The intermediate 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is a valuable starting material for the synthesis of novel pyridazine-based compounds with potent biological activity. As demonstrated, derivatives of this scaffold can achieve high potency as kinase inhibitors, with efficacy values that are competitive with established drugs like Sorafenib. The pyridazine core continues to be a highly fruitful area of research in medicinal chemistry, particularly in the development of targeted therapies for cancer. The experimental protocols and comparative data presented in this guide offer a framework for researchers to design, synthesize, and evaluate the next generation of pyridazine-based therapeutics.

References

  • El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1347. [Link]

  • Shoemaker, R. H. (2006). Cytotoxic assays for screening anticancer agents. Methods in Molecular Medicine, 110, 203-211. [Link]

  • Li, Y., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. European Journal of Medicinal Chemistry, 296, 116653. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Ohori, M., et al. (2020). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 68(11), 8679–8697. [Link]

  • Breitkopf, S. B., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(18), 6825. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Aslanturk, O. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]

  • Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • Haider, S., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Current Medicinal Chemistry, 24(12), 1225-1244. [Link]

  • Breitkopf, S., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. University of Macau. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • G. A. Morris, et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(6), 976-999. [Link]

  • Zhang, C., et al. (2025). Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases. Methods, 223, 107693. [Link]

  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • S. Pavithra, et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). [Link]

  • Singh, T., & Singh, P. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(1), 21-47. [Link]

  • El-Sayed, M. A. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]

  • Wikipedia. (n.d.). Pyridazine. [Link]

  • McPherson, L., et al. (2014). Core Replacements in a Potent Series of VEGFR-2 Inhibitors and Their Impact on Potency, Solubility, and hERG. ACS Medicinal Chemistry Letters, 5(5), 538-542. [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567-586. [Link]

  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK, 9(2), 167-176. [Link]

  • NextSDS. (n.d.). 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). 2-(6-chloro-pyridazin-3-yloxy)-ethanol. [Link]

Sources

Validation

A Comprehensive Guide to In Vitro and In Vivo Testing Protocols for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Introduction The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] Compounds incorporating the pyridazine nucleu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] Compounds incorporating the pyridazine nucleus have been investigated for their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The subject of this guide, 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, is a small molecule whose specific biological activities are not yet extensively characterized in publicly available literature.[3][4] However, based on the known properties of related chloro-pyridazine and pyridazinone derivatives, we can logically propose and outline a comprehensive testing cascade to elucidate its potential therapeutic value.[1][5][6]

This guide provides a detailed framework for the in vitro and in vivo evaluation of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, with a primary focus on its potential as an anticancer agent. The protocols described herein are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data. We will also present a comparative analysis with hypothetical alternative compounds to contextualize the potential performance of our lead molecule.

Part 1: In Vitro Evaluation

The initial phase of testing involves a series of in vitro assays to determine the cytotoxic and mechanistic properties of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

Cell Viability and Cytotoxicity Assays

The first step is to assess the compound's effect on cancer cell viability. A panel of human cancer cell lines should be selected to represent various tumor types.

Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol and appropriate comparator compounds in the culture medium. Add the diluted compounds to the cells and incubate for 24, 48, and 72 hours.[7]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[7]

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Data: IC50 Values (µM) in HCT116 Colon Cancer Cells (48h)
CompoundIC50 (µM)
2-(6-Chloro-pyridazin-3-yloxy)-ethanol Hypothetical: 15.2
Doxorubicin (Positive Control)0.8
Staurosporine (Positive Control)0.05
Compound X (Alternative Pyridazine)25.8
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, it is crucial to investigate its effects on apoptosis and the cell cycle.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat cancer cells with 2-(6-Chloro-pyridazin-3-yloxy)-ethanol at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[7]

Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Mechanistic Studies: Signaling Pathway Analysis

Many pyridazine derivatives exert their anticancer effects by modulating specific signaling pathways.[6] Western blotting can be used to investigate the effect of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol on key proteins involved in apoptosis and cell survival.

Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Bax, p53) and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Hypothetical Signaling Pathway

G 2-(6-Chloro-pyridazin-3-yloxy)-ethanol 2-(6-Chloro-pyridazin-3-yloxy)-ethanol Pro-apoptotic Proteins (Bax) Pro-apoptotic Proteins (Bax) 2-(6-Chloro-pyridazin-3-yloxy)-ethanol->Pro-apoptotic Proteins (Bax) Upregulates Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) 2-(6-Chloro-pyridazin-3-yloxy)-ethanol->Anti-apoptotic Proteins (Bcl-2) Downregulates Caspase-3 Activation Caspase-3 Activation Pro-apoptotic Proteins (Bax)->Caspase-3 Activation Anti-apoptotic Proteins (Bcl-2)->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Part 2: In Vivo Evaluation

Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and safety in a whole-organism context.

Acute Toxicity and Dose-Range Finding

Before efficacy studies, it is essential to determine the maximum tolerated dose (MTD) of the compound.

Protocol: Acute Toxicity Study in Mice
  • Animal Model: Use healthy BALB/c mice (6-8 weeks old).[8]

  • Dosing: Administer single doses of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol via a relevant route (e.g., oral gavage, intraperitoneal injection) at escalating dose levels.[8]

  • Observation: Monitor the animals for signs of toxicity, body weight changes, and mortality for 14 days.[9]

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause significant toxicity.

Xenograft Tumor Model for Efficacy Assessment

The human tumor xenograft model is a standard for evaluating the in vivo activity of anticancer therapeutics.[10][11]

Protocol: Subcutaneous Xenograft Model
  • Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).[12][13]

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.[13][14]

  • Treatment: Administer 2-(6-Chloro-pyridazin-3-yloxy)-ethanol and comparator drugs at their predetermined optimal doses and schedules. The control group receives the vehicle.[13][14]

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[13][14]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Comparative Data: Tumor Growth Inhibition in HCT116 Xenograft Model
Treatment GroupDoseTumor Growth Inhibition (%)
Vehicle Control-0
2-(6-Chloro-pyridazin-3-yloxy)-ethanol Hypothetical: 50 mg/kg, p.o., dailyHypothetical: 55
5-Fluorouracil (Positive Control)20 mg/kg, i.p., twice weekly70
Compound X (Alternative Pyridazine)50 mg/kg, p.o., daily40
Experimental Workflow for In Vivo Xenograft Study

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Dosing Dosing Randomization->Dosing Tumor Measurement Tumor Measurement Dosing->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the preclinical evaluation of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol. By following these detailed in vitro and in vivo protocols, researchers can systematically investigate its potential as a novel therapeutic agent, particularly in the context of oncology. The inclusion of comparative data with established drugs and alternative compounds provides a framework for interpreting the experimental outcomes and making informed decisions about the future development of this promising molecule. The adaptability of these protocols also allows for their application to investigate other potential therapeutic areas for pyridazine derivatives, such as inflammation and neurological disorders.

References

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. C., & Al-Aboudi, A. F. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Future Pharmacology, 2(3), 239-253.
  • Talebi, S., et al. (2025, June 18).
  • SMC Laboratories Inc. (n.d.). Xenograft tumor model.
  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6.
  • Talebi, S., et al. (2025, June 18).
  • Krbavcic, A., et al. (1983).
  • ImmunoGen. (2016). In vitro cytotoxicity assay. Bio-protocol.
  • Toma, L., et al. (2002, August 29). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-7.
  • Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 1935-1954.
  • Kumar, D., & Kumar, S. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sapphire Bioscience. (n.d.). 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A.
  • Sigma-Aldrich. (n.d.). In Vitro T Cell Killing Assay Protocol.
  • protocols.io. (n.d.). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.
  • VWR, part of Avantor. (n.d.). 2-[(6-chloropyridazin-3-yl)amino]ethanol.
  • NextSDS. (n.d.). 2-(6-chloro-pyridazin-3-yloxy)
  • PubChemLite. (n.d.). 2-(6-chloro-pyridazin-3-yloxy)-ethanol.
  • Institute of Molecular and Translational Medicine. (2025, December 3). Design and synthesis of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell.
  • HETEROCYCLES. (2003, July 14).
  • Organic Chemistry Portal. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)
  • Sigma-Aldrich. (n.d.). 2-(6-chloropyridazin-3-yl)-2-(2,4-dichlorophenyl)acetonitrile.
  • ResearchGate. (2020, April). Synthesis of compounds VIa-o. Reagents and conditions: (i) AlCl3, CS2;....
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-(propan-2-yloxy)pyridazine.
  • PubMed. (2025, October 27). Exploring In Vivo Anti-Diabetic Potential of 2,3 and 2,6-dichloroindolinone: Biochemical and Histological Evidences.
  • BenchChem. (2025). Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine.
  • MDPI. (2025, February 22). Phytotherapeutic Analysis of Chloroform-Based Fractions of Alstonia scholaris and Wrightia tinctoria Extracts Reveals Potent Anti-Psoriatic Activity: An In Vitro and In Vivo Study.
  • Frontiers. (n.d.). Assessment of the acute toxicity of ethanol extract from the rhizomes of Iris scariosa L. in mice.

Sources

Comparative

establishing the purity of "2-(6-Chloro-pyridazin-3-yloxy)-ethanol" for biological screening

Establishing the Purity of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol for Biological Screening: A Comparative Guide to qNMR and LC-UV/MS As a Senior Application Scientist in early-stage drug discovery, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing the Purity of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol for Biological Screening: A Comparative Guide to qNMR and LC-UV/MS

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter screening campaigns derailed by a silent variable: compound impurity. When integrating building blocks like 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) into high-throughput screening (HTS) libraries or fragment-based drug discovery (FBDD) pipelines, establishing absolute purity is non-negotiable.

Trace impurities—such as residual transition metals, unreacted electrophiles, or degradation products—can trigger assay interference through fluorescence, colloidal aggregation, or redox reactivity, leading to costly false positives [1]. While standard High-Performance Liquid Chromatography (HPLC) is the industry workhorse, it is fundamentally a relative purity technique. To meet the stringent >90% absolute purity threshold required for biological screening, orthogonal methodologies like quantitative Nuclear Magnetic Resonance (1H-qNMR) must be employed [2].

This guide objectively compares the performance of HPLC-UV/MS against 1H-qNMR for the purity assessment of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, providing the causal logic and self-validating protocols necessary to ensure scientific integrity.

Comparative Analysis of Analytical Modalities

2-(6-Chloro-pyridazin-3-yloxy)-ethanol is a bifunctional molecule featuring a highly UV-active chloropyridazine ring and an aliphatic ethanol moiety. This structural dichotomy perfectly illustrates the blind spots of traditional chromatography.

The Causality of Purity Discrepancies: HPLC-UV quantifies purity based on the extinction coefficient of the molecule at a specific wavelength (e.g., 254 nm). Because inorganic salts, residual water, and aliphatic solvents (like ethyl acetate used in extraction) lack UV chromophores, they are "invisible" to the detector. Consequently, HPLC-UV artificially inflates the purity percentage.

Conversely, 1H-qNMR operates on a universal response factor: the area of an NMR resonance is directly proportional to the number of nuclei generating it [3]. By spiking the sample with an internal standard of known mass and purity, we can calculate the absolute mass fraction (% w/w) of the active compound, capturing the true library quality.

Table 1: Performance Comparison of Purity Modalities
Analytical ModalityPrimary OutputQuantitation TypeDetection ScopeCritical Blind Spots
UHPLC-UV Chromatogram (Peak Area)Relative (%)Chromophoric compoundsInorganic salts, water, aliphatic solvents
LC-MS (TIC) Mass Spectrum / TICRelative (%)Ionizable compoundsPoorly ionizing species, neutral salts
1H-qNMR NMR Spectrum (Integrals)Absolute (% w/w)Any proton-containing speciesNon-protonated inorganic salts

Experimental Methodologies & Self-Validating Protocols

To establish a robust purity profile, both relative and absolute methods must be executed as self-validating systems.

Protocol A: Relative Purity via UHPLC-UV/MS

Objective: Confirm chemical identity via exact mass and quantify structurally related, UV-active impurities (e.g., regioisomers).

  • Sample Preparation: Dissolve 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in a 50:50 Acetonitrile/Water diluent to a concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: Sub-2 µm particles provide high theoretical plate counts, essential for resolving closely eluting structural isomers that often plague pyridazine functionalization.

  • Gradient & Detection: Run a 5–95% Acetonitrile (with 0.1% Formic Acid) gradient over 5 minutes. Monitor UV at 254 nm and positive electrospray ionization (ESI+).

  • Self-Validation Check: Inject a blank diluent prior to the sample. The protocol is only valid if the blank is devoid of peaks at the analyte's retention time, and the signal-to-noise (S/N) ratio of the main analyte peak exceeds 1000:1, ensuring accurate integration of 0.1% level impurities.

Protocol B: Absolute Purity via 1H-qNMR (Internal Standard Method)

Objective: Determine the absolute mass fraction (% w/w) of the compound.

  • Calibrant Selection: Select Maleic acid (traceable to NIST SRM) as the internal standard (IS).

    • Causality: Maleic acid produces a sharp singlet at ~6.26 ppm. This resides in a spectral window completely devoid of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol’s aromatic pyridazine protons (7.0–7.5 ppm) and aliphatic ethanol protons (3.8–4.5 ppm), preventing integration overlap.

  • Gravimetric Preparation: Using a 6-place microbalance, accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial.

    • Causality: Gravimetric variance is the largest source of error in qNMR; a microbalance minimizes this uncertainty.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire a 1H spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to 30 seconds.

    • Causality: A D1 of >5 × T1 (longitudinal relaxation time) ensures that all protons fully relax between pulses, preventing signal saturation that would skew the quantitative integrals.

  • Self-Validation Check: Run a blank DMSO-d6 sample to ensure no residual solvent peaks (e.g., water at 3.3 ppm) overlap with the chosen integration regions.

Experimental Data: The Impact on Biological Screening

To demonstrate the necessity of orthogonal testing, consider the following simulated batch data for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol synthesized for an HTS campaign.

Table 2: Multi-Modal Purity Assessment of Synthesized Batches
Batch IDUHPLC-UV Purity (254 nm)LC-MS Purity (TIC)Karl Fischer (Water)1H-qNMR Absolute PurityHTS Triage Decision
C-808-A 99.4%>99.0%0.2%98.5% Approved
C-808-B 98.8%98.5%4.5%89.2% Rejected (Fails >90% threshold due to water)
C-808-C 99.1%99.0%0.5%84.1% Rejected (Contains 14% invisible aliphatic solvent)

Analysis: If we relied solely on HPLC-UV, all three batches would be deemed highly pure (>98%) and advanced to biological screening. However, qNMR reveals that Batches B and C fall below the acceptable 90% absolute purity threshold due to "invisible" impurities (water and residual extraction solvents), which would artificially lower the effective screening concentration and potentially yield false negatives.

Workflow and Logical Visualizations

To systematize this approach, laboratories should adopt a self-validating triage workflow, prioritizing rapid relative purity checks followed by rigorous absolute quantification for active hits or library stock solutions.

HTS_Workflow A Synthesized/Sourced Compound 2-(6-Chloro-pyridazin-3-yloxy)-ethanol B Initial LC-MS/UV Screen (Relative Purity) A->B C Relative Purity > 95%? B->C D 1H qNMR Analysis (Absolute Purity) C->D Yes E Purification Workflow (Prep-HPLC / Recrystallization) C->E No D->E Fails Absolute Purity F Biological Screening (HTS Ready) D->F Absolute Purity > 90% E->B Re-analyze

Fig 1. Self-validating purity triage workflow for HTS compound libraries.

Method_Comparison Root Purity Assessment Modalities HPLC HPLC-UV/MS (Relative Purity) Root->HPLC qNMR 1H-qNMR (Absolute Purity) Root->qNMR Limitation1 Misses non-chromophoric impurities (water, salts) HPLC->Limitation1 Limitation2 Requires identical reference standards HPLC->Limitation2 Advantage1 Universal response factor (Proton proportionality) qNMR->Advantage1 Advantage2 Detects 'invisible' impurities (solvents, reagents) qNMR->Advantage2

Fig 2. Logical comparison of HPLC-UV and qNMR modalities for purity assessment.

Conclusion

For biological screening, the assumption that "a single peak on an HPLC chromatogram equals a pure compound" is a dangerous fallacy. When preparing 2-(6-Chloro-pyridazin-3-yloxy)-ethanol for HTS, researchers must leverage the synergistic power of UHPLC-MS for identity and structural impurity profiling, alongside 1H-qNMR for absolute mass quantification. By enforcing these orthogonal, self-validating protocols, drug development professionals can confidently eliminate compound-dependent assay interference and secure the integrity of their screening data.

References

  • Baell, J. B., & Holloway, G. A. "Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference." National Institutes of Health (NIH) - PMC.[Link] [1]

  • Yan, B. et al. "Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries." Analytical Chemistry (ACS Publications).[Link] [2]

  • "The essential roles of chemistry in high-throughput screening triage." National Institutes of Health (NIH) - PMC.[Link] [4]

Comparative

comparing the synthetic efficiency of different routes to "2-(6-Chloro-pyridazin-3-yloxy)-ethanol"

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Introduction 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Introduction

2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) is a highly versatile bifunctional building block widely utilized in medicinal chemistry. Featuring a reactive primary alcohol and a functionalizable chloropyridazine moiety, it serves as an excellent linker for PROTACs, antibody-drug conjugates (ADCs), and complex heterocyclic scaffolds. However, synthesizing this molecule efficiently requires overcoming significant chemoselectivity (avoiding bis-alkylation) and regioselectivity (N- vs. O-alkylation) challenges.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this scaffold. This guide objectively compares these pathways, analyzing their mechanistic underpinnings, synthetic efficiency, and scalability to help you select the optimal protocol for your workflow.

Mechanistic Overview

The synthesis of 3-alkoxy-6-chloropyridazines generally relies on the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine. The core challenge lies in directing the reaction to yield the mono-adduct exclusively.

Pathway SM 3,6-Dichloropyridazine R1 Route 1: Direct SNAr Excess Ethylene Glycol NaH, THF, 0 °C SM->R1 R2 Route 2: Protected SNAr 1. TBS-O-(CH2)2-OH, NaH 2. TBAF, THF SM->R2 SM_OH 6-Chloropyridazin-3-ol R3 Route 3: Mitsunobu HO-(CH2)2-OTBS DEAD, PPh3 SM_OH->R3 Prod 2-(6-Chloro-pyridazin- 3-yloxy)-ethanol R1->Prod Major Bis Bis-substituted Impurity R1->Bis Minor R2->Prod High Yield R3->Prod Minor (O-Alk) N_Alk N-Alkylated Impurity R3->N_Alk Major (N-Alk)

Figure 1: Mechanistic divergence and impurity profiles of three synthetic routes.

Route 1: Direct SNAr (The Statistical Approach)

Overview: This is the most direct and atom-economical route, relying on a large stoichiometric excess of ethylene glycol to statistically favor mono-substitution.

Expertise & Causality: 3,6-Dichloropyridazine is highly electrophilic. When reacted with the sodium salt of ethylene glycol, the first chloride is rapidly displaced. To prevent the newly formed mono-adduct from reacting with another molecule of starting material (dimerization) or undergoing a second substitution (bis-alkylation), a 10-fold excess of ethylene glycol is employed. Sodium hydride (NaH) is selected over weaker bases (like K2CO3) to ensure rapid, irreversible alkoxide formation at low temperatures, which suppresses side reactions ()[1].

Self-Validating Protocol:

  • Activation: Dissolve ethylene glycol (10.0 equiv) in anhydrous THF under N2. Cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) portion-wise. Self-validation: The cessation of H2 gas evolution confirms complete alkoxide generation.

  • Substitution: Add 3,6-dichloropyridazine (1.0 equiv) portion-wise to the cold alkoxide solution. Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1). The highly UV-active starting material (Rf ~0.7) should completely disappear, replaced by a more polar product spot (Rf ~0.3).

  • Workup & Purification: Quench with saturated aqueous NH4Cl. Extract with EtOAc. The massive excess of ethylene glycol partitions cleanly into the aqueous layer, self-purifying the organic phase. Evaporate and recrystallize the crude residue from hot toluene to remove trace bis-substituted impurities.

Route 2: Protected SNAr (The Deterministic Approach)

Overview: This route guarantees absolute chemoselectivity by masking one hydroxyl group of ethylene glycol, completely eliminating the possibility of bis-alkylation or dimerization ().

Expertise & Causality: By utilizing 2-(tert-butyldimethylsilyloxy)ethanol, the nucleophile is strictly monofunctional. The bulky TBS group provides steric shielding, further directing the SNAr attack. Following the coupling, the TBS group is cleaved using TBAF. Crucially, fluoride-mediated deprotection is completely orthogonal to the SNAr reaction and does not risk hydrolyzing the newly formed, sensitive pyridazine ether linkage.

Self-Validating Protocol:

  • Coupling: React 2-(tert-butyldimethylsilyloxy)ethanol (1.05 equiv) with NaH (1.1 equiv) in THF at 0 °C. Add 3,6-dichloropyridazine (1.0 equiv). Stir at room temperature for 4 hours.

  • First Workup: Quench with water, extract with DCM. Self-validation: The intermediate is highly lipophilic. Flash chromatography (Hexane/EtOAc 9:1) easily separates the product from any unreacted polar starting materials.

  • Deprotection: Dissolve the purified intermediate in THF. Add TBAF (1.0 M in THF, 1.2 equiv) at 0 °C. Stir for 2 hours.

  • IPC & Final Workup: Monitor by LC-MS. Self-validation: The complete loss of the m/z 114 (TBS) fragment confirms deprotection. Concentrate and purify via short-pad silica filtration to remove tetrabutylammonium salts, yielding the pure target compound.

Route 3: Mitsunobu Alkylation (The Regiochemical Challenge)

Overview: An alternative disconnection utilizing 6-chloropyridazin-3-ol and a protected ethylene glycol under Mitsunobu conditions.

Expertise & Causality: While conceptually elegant, this route is fundamentally flawed for large-scale synthesis due to the lactim-lactam tautomerization of 6-chloropyridazin-3-ol. In solution, the equilibrium heavily favors the pyridazin-3(2H)-one (lactam) form. Consequently, Mitsunobu activation with DEAD and PPh3 predominantly leads to N-alkylation rather than the desired O-alkylation ()[2].

Self-Validating Protocol:

  • Reaction: Dissolve 6-chloropyridazin-3-ol (1.0 equiv), 2-(tert-butyldimethylsilyloxy)ethanol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF at 0 °C.

  • Activation: Add DEAD (1.5 equiv) dropwise. Stir at room temperature for 16 hours.

  • IPC (Regio-validation): Analyze the crude mixture via 1H NMR. Self-validation: The ratio of O-alkylation to N-alkylation is immediately apparent. O-CH2 protons resonate downfield (~4.5 ppm) compared to N-CH2 protons (~4.2 ppm).

  • Purification: Tedious chromatographic separation is required to isolate the minor O-alkylated isomer from the major N-alkylated byproduct and triphenylphosphine oxide waste.

Quantitative Comparison

MetricRoute 1: Direct SNArRoute 2: Protected SNArRoute 3: Mitsunobu Alkylation
Overall Yield 65–75%80–85% (Over 2 steps)< 30% (Desired O-isomer)
Atom Economy HighLow (TBS waste)Very Low (DEAD/PPh3 waste)
Chemoselectivity Moderate (Statistical)Excellent (Deterministic)Poor (N- vs. O-alkylation)
Scalability Excellent (Kilogram scale)Good (Gram scale)Poor (Milligram scale)
Cost Profile Very LowModerateHigh
E-Factor Low (Aqueous workup)Moderate (Chromatography)High (Chromatography)

Conclusion

For routine laboratory synthesis and industrial scale-up, Route 1 (Direct SNAr) remains the industry standard. Its high atom economy, elimination of protecting group manipulations, and low cost make it highly efficient. The statistical control achieved by utilizing excess ethylene glycol is easily managed during aqueous workup. Route 2 is recommended only when absolute purity is required and the trace bis-adduct cannot be tolerated. Route 3 should be strictly avoided for O-alkylation objectives due to insurmountable regioselectivity issues inherent to pyridazinone tautomerization.

References

  • Journal of the American Chemical Society. "Duplex Molecular Strands Based on the 3,6-Diaminopyridazine Hydrogen Bonding Motif: Amplifying Small-Molecule Self-Assembly Preferences". Available at:[Link]

  • ResearchGate. "Solid-Phase Syntheses of 6-Arylpyridazin-3(2H)-Ones". Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: Understanding the "Why" 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is a chlorinated heterocyclic compound with specif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: Understanding the "Why"

2-(6-Chloro-pyridazin-3-yloxy)-ethanol is a chlorinated heterocyclic compound with specific health and environmental hazards that dictate its handling and disposal protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.

GHS Hazard Classifications: [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation2H315: Causes skin irritation.
Eye Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness.

The presence of a chlorinated pyridazine ring suggests that this compound may pose environmental hazards, and its thermal decomposition could potentially generate toxic byproducts such as hydrogen chloride and oxides of nitrogen.[2][3] Therefore, improper disposal can lead to contamination of soil and water, with potential long-term ecological consequences.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is mandatory when handling 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in any capacity, including during disposal procedures.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, preventing irritation and absorption.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Skin and Body Protection A chemically resistant lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or with a certified fume hood. A respirator may be necessary for large spills or when engineering controls are insufficient.Prevents inhalation of harmful vapors or aerosols.[4]

Waste Segregation and Storage: Preventing Unwanted Reactions

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Incompatible Materials:

Do not store 2-(6-Chloro-pyridazin-3-yloxy)-ethanol waste with the following:

  • Strong Oxidizing Agents: Such as concentrated nitric acid, perchlorates, and permanganates. These can cause vigorous, potentially explosive reactions.[5]

  • Strong Acids: May cause decomposition and the release of toxic fumes.

  • Strong Bases: May also lead to chemical decomposition.

Waste Container Selection and Labeling:

  • Primary Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or polypropylene (PP) bottle with a secure screw cap.[5][6][7] Polypropylene offers good resistance to many organic solvents, though it can be swollen by some halogenated hydrocarbons.[5][6] Always test for compatibility if there is any doubt.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(6-Chloro-pyridazin-3-yloxy)-ethanol"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Spill Management: A Calm and Methodical Approach

In the event of a spill, a prepared and systematic response is crucial to mitigate exposure and prevent further contamination.

Minor Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Use an absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Documentation: Record the spill and cleanup procedure in the laboratory records.

Major Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory and post a warning sign.

  • Contact Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.[9]

  • Do Not Attempt to Clean: A major spill of this hazardous material requires specialized handling by trained professionals.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Location spill->assess minor Minor Spill (in Fume Hood) assess->minor Small & Contained major Major Spill (outside Fume Hood) assess->major Large or Uncontained alert Alert Personnel minor->alert evacuate Evacuate Area major->evacuate ppe Don Appropriate PPE alert->ppe contain Contain with Absorbent Material ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate document Document Incident decontaminate->document isolate Isolate Laboratory evacuate->isolate contact_ehs Contact EHS/Emergency Services isolate->contact_ehs no_cleanup Do Not Attempt Cleanup contact_ehs->no_cleanup

Caption: Workflow for responding to a spill of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol.

Disposal Procedures: The Final Step

The disposal of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol must be conducted in accordance with all local, state, and federal regulations. In nearly all research settings, this will involve collection by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 2-(6-Chloro-pyridazin-3-yloxy)-ethanol, including any contaminated materials from spills or experiments, in a properly labeled and sealed hazardous waste container as described in Section 3.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS office.

  • Request for Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the contents of the waste container.

  • Professional Disposal:

    • The licensed hazardous waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The primary method for the disposal of chlorinated organic compounds is high-temperature incineration.[10] This process is designed to break down the molecule into simpler, less toxic components.

    • Incinerators for chlorinated waste are equipped with scrubbers to neutralize the hydrogen chloride gas that is formed, preventing its release into the atmosphere.[3][10]

Disposal_Decision_Tree start Waste Generated is_pure Is the waste pure compound or in a non-halogenated solvent? start->is_pure is_mixed Is the waste mixed with other halogenated compounds? is_pure->is_mixed No container_pure Collect in a dedicated, labeled HDPE or PP container. is_pure->container_pure Yes container_mixed Collect in a dedicated, labeled 'Halogenated Organic Waste' container. is_mixed->container_mixed Yes no_mixing Do NOT mix with incompatible waste streams (e.g., strong oxidizers). container_pure->no_mixing container_mixed->no_mixing request_pickup Request hazardous waste pickup through institutional EHS. no_mixing->request_pickup incineration Disposal via high-temperature incineration at a licensed facility. request_pickup->incineration

Caption: Decision tree for the proper disposal of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol waste.

References

  • 2-(6-chloro-pyridazin-3-yloxy)-ethanol — Chemical Substance Information. NextSDS. [Link]

  • Resistance of Polypropylene to Chemicals. Basell. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Mechanisms for the Formation and Destruction of Chlorinated Organic Products of Incomplete Combustion. W. Tsang. [Link]

  • BioProcess storage and delivery solution, 20 vol% Ethanol. Cytiva. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Comprehensive Polypropylene Chemical Compatibility Chart. The Lab Depot. [Link]

  • Chemical Resistance of Polypropylene and Polyethylene. Orion Fittings, Inc. [Link]

  • Process for Disposal of Chlorinated Organic Residues. Richard G. Woodland. [Link]

  • Polypropylene Chemical Compatibility Chart. CP Lab Safety. [Link]

  • Material Safety Data Sheet. Kao Chemicals. [Link]

  • Polypropylene chemical resistance. Braskem. [Link]

  • B002 - Cleanup of Biohazard Spills. Health, Safety and Environment Office. [Link]

  • SOP for how to clean a biological spill. [Link]

  • Cold Incineration of Chlorophenols in Aqueous Solution by Advanced Electrochemical Process Electro-Fenton. Effect of Number and Position of Chlorine Atoms on the Degradation Kinetics. ACS Publications. [Link]

  • Does Reducing Chlorine in Wastes Decrease Dioxin Formation. Basel Convention. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • Biosafety Spill Response Guide. Yale Environmental Health & Safety. [Link]

Sources

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